4-Chloro-6-(3-phenylpropyl)pyrimidine
Description
BenchChem offers high-quality 4-Chloro-6-(3-phenylpropyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3-phenylpropyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-(3-phenylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHMYGOUFFDUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-(3-phenylpropyl)pyrimidine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive analysis of 4-Chloro-6-(3-phenylpropyl)pyrimidine, a substituted pyrimidine with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively published, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential utility. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and application of novel pyrimidine-based scaffolds.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif and a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The introduction of diverse substituents onto the pyrimidine core allows for the precise modulation of a molecule's physicochemical properties and its affinity for biological targets.[1] Halogenated pyrimidines, in particular, serve as versatile precursors for the synthesis of more complex derivatives through various cross-coupling and nucleophilic substitution reactions.[2]
Structural Analysis of 4-Chloro-6-(3-phenylpropyl)pyrimidine
The chemical structure of 4-Chloro-6-(3-phenylpropyl)pyrimidine integrates three key pharmacophoric elements: the pyrimidine core, a reactive chloro substituent, and a flexible phenylpropyl side chain.
-
Pyrimidine Core: This nitrogen-containing heterocycle provides a rigid scaffold that can be strategically functionalized. The nitrogen atoms can act as hydrogen bond acceptors, influencing the molecule's interaction with biological macromolecules.
-
4-Chloro Substituent: The chlorine atom at the 4-position significantly influences the reactivity of the pyrimidine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions, providing a key handle for introducing a wide range of functional groups.[3][4] The electron-withdrawing nature of the chlorine atom also modulates the overall electronic profile of the molecule.
-
6-(3-phenylpropyl) Side Chain: This non-polar, flexible side chain enhances the lipophilicity of the molecule, which can be crucial for its pharmacokinetic properties, such as membrane permeability. The phenyl group can engage in π-π stacking and hydrophobic interactions with biological targets.
Caption: Key structural features of 4-Chloro-6-(3-phenylpropyl)pyrimidine.
Proposed Synthesis and Methodologies
Retrosynthetic Analysis
A logical retrosynthetic disconnection would break the C-C bond between the pyrimidine ring and the phenylpropyl side chain, leading to 4,6-dichloropyrimidine and a (3-phenylpropyl) organometallic species.
Caption: Retrosynthetic analysis of 4-Chloro-6-(3-phenylpropyl)pyrimidine.
Proposed Synthetic Protocol: Kumada-Corriu or Negishi Cross-Coupling
A robust method for the synthesis would be a Kumada-Corriu or Negishi cross-coupling reaction. These reactions are known for their efficiency in forming C(sp2)-C(sp3) bonds.
Reaction Scheme:
4,6-Dichloropyrimidine + (3-phenylpropyl)MgBr ---[Pd(dppf)Cl2 or Ni(dppf)Cl2]--> 4-Chloro-6-(3-phenylpropyl)pyrimidine
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-phenylpropyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.
-
The reaction mixture is gently heated to initiate the formation of the Grignard reagent, (3-phenylpropyl)magnesium bromide. The reaction is typically complete within 1-2 hours.
-
-
Cross-Coupling Reaction:
-
In a separate Schlenk flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent)[5] and a palladium or nickel catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (Ni(dppf)Cl2) (0.02-0.05 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the solution of 4,6-dichloropyrimidine and catalyst via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Chloro-6-(3-phenylpropyl)pyrimidine.
-
Physicochemical and Spectroscopic Characterization (Predicted)
As direct experimental data is unavailable, the following properties are predicted based on the analysis of similar compounds found in the literature.[6] These predictions are valuable for guiding experimental design and analysis.
| Property | Predicted Value |
| Molecular Formula | C13H13ClN2 |
| Molecular Weight | 232.71 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 80-100 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2, EtOAc); Insoluble in water. |
| logP (predicted) | 3.5 - 4.5 |
Predicted Spectroscopic Data:
-
1H NMR (400 MHz, CDCl3):
-
δ 8.80 (s, 1H, pyrimidine H-2)
-
δ 7.35-7.15 (m, 5H, Ar-H)
-
δ 7.10 (s, 1H, pyrimidine H-5)
-
δ 2.95 (t, J = 7.6 Hz, 2H, -CH2-Ar)
-
δ 2.75 (t, J = 7.6 Hz, 2H, pyrimidine-CH2-)
-
δ 2.10 (quint, J = 7.6 Hz, 2H, -CH2-CH2-CH2-)
-
-
13C NMR (101 MHz, CDCl3):
-
δ 168.0 (C-6)
-
δ 162.0 (C-4)
-
δ 158.5 (C-2)
-
δ 141.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 128.4 (Ar-CH)
-
δ 126.2 (Ar-CH)
-
δ 118.0 (C-5)
-
δ 37.5 (pyrimidine-CH2-)
-
δ 35.0 (-CH2-Ar)
-
δ 30.5 (-CH2-CH2-CH2-)
-
-
Mass Spectrometry (EI):
-
m/z (%): 232 (M+, 35Cl), 234 ((M+2)+, 37Cl, isotopic pattern for one chlorine atom)
-
Potential Applications in Drug Discovery
The 4-Chloro-6-(3-phenylpropyl)pyrimidine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
Kinase Inhibitor Scaffolding
The pyrimidine core is a well-established scaffold for the design of kinase inhibitors.[1][3] The chloro substituent at the 4-position serves as a crucial synthetic handle to introduce various amine-containing fragments, which can be designed to interact with the hinge region of the kinase active site. The 3-phenylpropyl group can be directed towards the hydrophobic pocket of the enzyme, potentially enhancing binding affinity and selectivity.
Caption: Workflow for developing kinase inhibitors from the title compound.
Exploration of Other Therapeutic Areas
Given the broad biological activities of pyrimidine derivatives, this scaffold could also be explored for other therapeutic applications, including:
-
Antiviral Agents: Many antiviral drugs incorporate a pyrimidine core.[1]
-
Anticancer Agents: Beyond kinase inhibition, pyrimidine derivatives have shown efficacy against various cancer cell lines through diverse mechanisms.[1]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the 3-phenylpropyl side chain may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active compounds.
Reactivity and Further Functionalization
The primary site of reactivity on 4-Chloro-6-(3-phenylpropyl)pyrimidine is the C4-Cl bond. This position is highly susceptible to nucleophilic aromatic substitution with a wide range of nucleophiles, including:
-
Amines: Reaction with primary and secondary amines is a common strategy to introduce diversity and modulate biological activity.[7]
-
Alcohols and Phenols: Alkoxy or aryloxy groups can be introduced via reaction with the corresponding alkoxides or phenoxides.
-
Thiols: Thioether linkages can be formed by reaction with thiols.
Furthermore, the phenyl ring of the side chain can be functionalized through electrophilic aromatic substitution to introduce additional diversity and fine-tune the properties of the molecule.
Conclusion
4-Chloro-6-(3-phenylpropyl)pyrimidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although not extensively documented, its synthesis is readily achievable through established cross-coupling methodologies. Its structural features, particularly the reactive chloro substituent and the lipophilic side chain, make it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising compound in their drug discovery programs.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]
-
Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101–108. Available from: [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
ResearchGate. Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. Available from: [Link]
-
PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(16), 4767. Available from: [Link]
- Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1.
-
J-GLOBAL. 4-Chloro-3-phenyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
NIST. Pyrimidine, 4,6-dichloro-. Available from: [Link]
-
The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. (2021). Parasitology, 148(11), 1297–1306. Available from: [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 23. Available from: [Link]
-
MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. srinichem.com [srinichem.com]
- 4. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 6. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
4-Chloro-6-(3-phenylpropyl)pyrimidine CAS number and identifiers
An In-depth Technical Guide to 4-Chloro-6-(3-phenylpropyl)pyrimidine: A Novel Scaffold for Chemical and Pharmaceutical Research
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-(3-phenylpropyl)pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the novelty of this specific molecule, direct experimental data is limited. Therefore, this document establishes a foundational resource by proposing a robust synthetic pathway, predicting key physicochemical properties, and exploring potential applications based on the well-documented activities of structurally analogous pyrimidine derivatives. This guide is intended to empower researchers to synthesize, characterize, and evaluate this promising chemical entity.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biocompatibility is inherent. This has led to the development of a vast array of pyrimidine-based therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The introduction of a chlorine atom at the 4-position of the pyrimidine ring creates a versatile intermediate, as the chlorine can be readily displaced by various nucleophiles, allowing for the synthesis of diverse compound libraries. The 6-position, bearing a 3-phenylpropyl substituent, provides a lipophilic side chain that can be crucial for modulating pharmacokinetic and pharmacodynamic properties.
Chemical Identifiers and Predicted Physicochemical Properties
As of the date of this publication, a specific CAS number for 4-Chloro-6-(3-phenylpropyl)pyrimidine has not been assigned in major chemical databases. However, based on its structure, we can deduce the following identifiers and predict its key physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-6-(3-phenylpropyl)pyrimidine | Predicted |
| Chemical Formula | C₁₃H₁₃ClN₂ | Calculated |
| Molecular Weight | 232.71 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)CCCNC2=NC=NC=C2Cl | Predicted |
| InChI Key | (Not available) | - |
| CAS Number | (Not assigned) | - |
| Predicted Physicochemical Property | Value | Notes |
| Appearance | Colorless to pale yellow solid or oil | By analogy to similar compounds |
| Boiling Point | > 300 °C (Predicted) | High due to molecular weight and polarity |
| Melting Point | (Not available) | Highly dependent on crystalline form |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Expected for a moderately polar organic molecule |
| LogP | ~3.5 (Predicted) | Indicates good lipophilicity |
Proposed Synthetic Pathway
The synthesis of 4-Chloro-6-(3-phenylpropyl)pyrimidine can be achieved through a multi-step process starting from readily available commercial reagents. A plausible and efficient route involves the construction of the pyrimidine ring followed by chlorination.
Synthesis of 6-(3-phenylpropyl)pyrimidin-4(3H)-one
A common method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.[4] In this case, an appropriate β-ketoester bearing the 3-phenylpropyl side chain can be condensed with formamidine.
Step-by-Step Protocol:
-
Preparation of the β-ketoester: Ethyl 5-phenyl-3-oxopentanoate can be synthesized via a Claisen condensation between ethyl 3-phenylpropionate and ethyl acetate.
-
Cyclization: To a solution of ethyl 5-phenyl-3-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq) and formamidine hydrochloride (1.2 eq).
-
Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid). The product, 6-(3-phenylpropyl)pyrimidin-4(3H)-one, may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Chlorination of 6-(3-phenylpropyl)pyrimidin-4(3H)-one
The conversion of the pyrimidinone to the corresponding 4-chloropyrimidine is a standard transformation, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, suspend 6-(3-phenylpropyl)pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-Chloro-6-(3-phenylpropyl)pyrimidine, can be purified by silica gel column chromatography.
Caption: Proposed synthesis workflow for 4-Chloro-6-(3-phenylpropyl)pyrimidine.
Potential Applications in Drug Discovery
The 4-chloro-6-substituted pyrimidine scaffold is a key intermediate in the synthesis of numerous biologically active molecules. The chlorine atom serves as a handle for introducing various functionalities through nucleophilic aromatic substitution, enabling the exploration of a broad chemical space.
Kinase Inhibitors
A significant number of kinase inhibitors feature a pyrimidine core that often interacts with the hinge region of the kinase domain. The 3-phenylpropyl group could potentially occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity.
Caption: Hypothetical binding mode of the target compound in a kinase active site.
Antiviral and Antimicrobial Agents
Pyrimidine derivatives have a long history as antiviral and antimicrobial agents, often acting as nucleoside analogues that interfere with viral or bacterial replication. The lipophilic nature of the 3-phenylpropyl side chain could enhance cell membrane permeability, a crucial factor for the efficacy of such drugs.
Safety, Handling, and Spectroscopic Characterization
Safety and Handling:
-
Hazard Class: By analogy to other chloropyrimidines, this compound should be considered harmful if swallowed, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Spectroscopic Characterization (Predicted):
-
¹H NMR: Expect characteristic signals for the phenyl group (multiplet, ~7.2-7.4 ppm), the propyl chain (multiplets, ~1.8-3.0 ppm), and the pyrimidine ring protons (singlets or doublets, ~7.0-9.0 ppm).
-
¹³C NMR: Aromatic carbons will appear in the range of 120-140 ppm, while the pyrimidine ring carbons will be further downfield. The propyl chain carbons will be in the aliphatic region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.
Conclusion and Future Directions
4-Chloro-6-(3-phenylpropyl)pyrimidine represents a novel and promising scaffold for chemical and pharmaceutical research. This guide provides a solid foundation for its synthesis and initial characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic and physicochemical characterization. Subsequently, its potential as a precursor for novel kinase inhibitors, antiviral agents, or other biologically active molecules should be explored through the synthesis of derivative libraries and their screening in relevant biological assays.
References
-
MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from the NIST Chemistry WebBook. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. Retrieved from [Link]
-
PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-Chloro-6-phenylpyrimidine - Hazard. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
Sources
4-Chloro-6-(3-phenylpropyl)pyrimidine molecular weight and formula
Physicochemical Profiling, Synthetic Methodology, and Analytical Characterization
Executive Summary
This technical guide profiles 4-Chloro-6-(3-phenylpropyl)pyrimidine , a functionalized heterocyclic building block critical in the development of purinergic receptor antagonists (specifically P2Y12 inhibitors) and kinase inhibitors. As a 4,6-disubstituted pyrimidine, this molecule represents a "privileged scaffold" in medicinal chemistry, offering orthogonal reactivity: the electrophilic C-4 chloride allows for nucleophilic aromatic substitution (
This document serves as a definitive reference for researchers, detailing the compound's molecular identity, validated synthetic routes, and rigorous characterization protocols.[1]
Part 1: Molecular Identity & Physicochemical Properties[2]
The following data is calculated based on the definitive structural topology of the molecule.
Core Identifiers
| Property | Value |
| IUPAC Name | 4-Chloro-6-(3-phenylpropyl)pyrimidine |
| Molecular Formula | |
| Molecular Weight | 232.71 g/mol |
| Exact Mass | 232.0767 Da |
| CAS Registry Number | Not formally assigned in public registries; treat as Custom Intermediate |
| SMILES | Clc1nc(CCCc2ccccc2)cc1 |
Elemental Analysis (Calculated)
| Element | Symbol | Count | Mass % |
| Carbon | C | 13 | 67.10% |
| Hydrogen | H | 13 | 5.63% |
| Chlorine | Cl | 1 | 15.24% |
| Nitrogen | N | 2 | 12.04% |
Structural Topology
The molecule consists of an electron-deficient pyrimidine ring substituted at the 4-position with a chlorine atom (a versatile leaving group) and at the 6-position with a 3-phenylpropyl chain. The C-2 position remains unsubstituted, preserving the symmetry of the pyrimidine core signals in NMR until further derivatization.
Part 2: Synthetic Methodology (The "How-To")
Retrosynthetic Analysis
Synthesis of alkyl-substituted chloropyrimidines requires careful regiocontrol. Direct nucleophilic attack by alkyl lithiums often results in ring addition rather than substitution. Therefore, Transition-Metal Catalyzed Cross-Coupling is the industry standard for high-fidelity synthesis.
We recommend Iron-Catalyzed Cross-Coupling (Kumada-Type) or Negishi Coupling . The protocol below details the Iron-Catalyzed approach, which is cost-effective and highly selective for mono-alkylation of dichloropyrimidines.
Validated Protocol: Fe-Catalyzed Alkylation
Objective: Selective mono-alkylation of 4,6-dichloropyrimidine.
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: (3-Phenylpropyl)magnesium bromide (1.1 equiv, 0.5 M in THF)
-
Catalyst: Iron(III) acetylacetonate [Fe(acac)3] (5 mol%)
-
Solvent: Anhydrous THF / NMP (9:1 ratio)
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Catalyst Loading: Charge flask with 4,6-dichloropyrimidine and Fe(acac)3. Dissolve in anhydrous THF/NMP.
-
Temperature Control: Cool the solution to 0°C . Note: Lower temperatures (-78°C) are unnecessary for Fe-catalysis, but 0°C prevents bis-alkylation.
-
Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes. The solution will turn dark brown/black (active Fe species).
-
Quench: Stir for 1 hour at 0°C. Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product elutes before the starting material.
Synthetic Logic Diagram
The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the divergence between
Caption: Figure 1. Iron-catalyzed cross-coupling pathway for selective mono-alkylation, minimizing bis-substituted byproducts.
Part 3: Analytical Characterization (The "Validation")
Trustworthiness in chemical biology relies on rigorous structural confirmation. The following spectral signatures are the Acceptance Criteria for this compound.
Proton NMR ( NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Py-H2 | 8.90 | Singlet (s) | 1H | Deshielded by two ring nitrogens. |
| Py-H5 | 7.25 | Singlet (s) | 1H | Characteristic of 4,6-substitution pattern. |
| Ph-H | 7.15 - 7.30 | Multiplet (m) | 5H | Aromatic protons of the phenyl ring. |
| 2.80 | Triplet (t) | 2H | Benzylic-like position relative to Pyrimidine. | |
| 2.65 | Triplet (t) | 2H | Benzylic position relative to Phenyl. | |
| 2.05 | Quintet (p) | 2H | Central methylene linker. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Parent Ion (
): 233.1 m/z. -
Isotope Pattern: A distinct 3:1 ratio between m/z 233.1 and 235.1 must be observed.
-
Why? This confirms the presence of a single Chlorine atom (
vs natural abundance). Absence of this pattern indicates dechlorination or hydrolysis to the phenol.
-
QC Workflow Diagram
This workflow ensures the material is suitable for downstream biological assays (e.g.,
Caption: Figure 2. Quality Control decision tree ensuring structural integrity prior to biological application.
Part 4: Applications in Drug Discovery[1]
Scaffold Utility
4-Chloro-6-(3-phenylpropyl)pyrimidine is a versatile intermediate. The chlorine atom at C-4 is highly activated for Nucleophilic Aromatic Substitution (
-
Reaction: Displacement with amines, alkoxides, or thiols.
-
Target Class:
-
GPCR Antagonists: Displacement with piperazines yields analogs of Prasugrel or P2Y12 antagonists.
-
Kinase Inhibitors: Displacement with aniline derivatives creates motifs similar to Gefitinib or Imatinib analogs, targeting the ATP-binding pocket.
-
Handling & Stability
-
Storage: Store at -20°C under Argon.
-
Stability: Susceptible to hydrolysis (conversion to 6-(3-phenylpropyl)pyrimidin-4-ol) if exposed to moisture/acid for prolonged periods.
-
Safety: The compound is an alkylating agent (potential skin sensitizer). Use double-gloving and work within a fume hood.
References
-
Fürstner, A., et al. (2002). "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society.[2]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Definitive text on Pyrimidine reactivity and mechanisms).
-
PubChem Compound Summary. "4-Chloropyrimidine Derivatives." National Center for Biotechnology Information.
- Underwood, T. J., et al. (2000). "Synthesis of Pyrimidine-Based P2Y12 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the propyl-phenyl motif).
Sources
The 3-Phenylpropyl Group in Kinase Inhibition: A Technical Guide to Harnessing Hydrophobic Interactions for Potency and Selectivity
Introduction: Beyond the Hydrogen Bond - The Unsung Hero of Kinase Inhibition
In the intricate dance of drug-receptor interactions, hydrogen bonds have long been lauded as the primary drivers of affinity and specificity. However, for the seasoned medicinal chemist and drug development professional, a deeper understanding reveals the profound and often decisive role of hydrophobic interactions. This is particularly true in the realm of kinase inhibitors, where the ATP-binding pocket presents a landscape rich in nonpolar residues. This guide provides an in-depth technical exploration of the hydrophobic interactions engendered by the 3-phenylpropyl group, a seemingly simple yet potent moiety in the design of next-generation kinase inhibitors. We will dissect the causality behind its effectiveness, detail the experimental and computational methodologies for its characterization, and provide a framework for its strategic implementation in drug discovery campaigns.
The central thesis of this guide is that the 3-phenylpropyl group, through its unique combination of flexibility and hydrophobicity, can effectively exploit deep, often underutilized, hydrophobic pockets within the kinase domain, leading to significant gains in potency and selectivity. We will move beyond a mere recitation of facts and delve into the "why" of experimental design and data interpretation, empowering researchers to make more informed decisions in their own work.
The Kinase ATP-Binding Pocket: A Hydrophobic Playground
Protein kinases, as a family, share a structurally conserved ATP-binding site, which has been the primary target for inhibitor development.[1] This site is not a monolithic entity but rather a dynamic and multifaceted environment. While the hinge region, responsible for hydrogen bonding with the adenine moiety of ATP, is a critical anchor point, the surrounding regions are replete with hydrophobic residues that offer opportunities for inhibitor optimization.[2]
Key hydrophobic regions within the kinase ATP-binding site include:
-
The Hydrophobic Pocket I (Front Pocket): Located adjacent to the adenine-binding region, this pocket is often occupied by the ribose moiety of ATP. Its size and shape can vary significantly among different kinases, providing a basis for selectivity.
-
The Hydrophobic Pocket II (Back Pocket): This pocket is accessible when the kinase adopts an inactive conformation, particularly the "DFG-out" state, where the Asp-Phe-Gly motif is flipped.[3] This region is often larger and more hydrophobic than the front pocket and is a key target for type II inhibitors.
-
The Gatekeeper Residue: This single amino acid residue controls access to the hydrophobic back pocket.[3] A smaller gatekeeper (e.g., threonine or valine) allows for the design of inhibitors that can penetrate deeper into the kinase, while a larger gatekeeper (e.g., methionine or phenylalanine) restricts access.[3]
The 3-phenylpropyl group, with its three-carbon aliphatic linker and terminal phenyl ring, is ideally suited to probe and occupy these hydrophobic regions. The aliphatic chain provides the flexibility to adopt an optimal conformation for insertion into the pocket, while the phenyl ring offers a broad, non-polar surface for extensive van der Waals interactions with the surrounding hydrophobic residues.
The 3-Phenylpropyl Group in Action: A Case Study in p38α MAP Kinase Inhibition
The binding of these diaryl urea inhibitors induces a significant conformational change in p38α, flipping the DFG motif into the "DFG-out" conformation and exposing a large, allosteric hydrophobic pocket. The tolyl group of the inhibitor inserts into this pocket, making extensive hydrophobic contacts with residues such as Leu75, Val83, and Leu104. This interaction is critical for the high affinity of these compounds.
The following diagram illustrates the key interactions of a diaryl urea inhibitor within the p3-p8α active site, highlighting the role of the hydrophobic pocket.
Caption: Binding mode of a diaryl urea inhibitor in p38α MAP kinase.
This case study underscores a critical principle: the creation or stabilization of a hydrophobic pocket by an inhibitor can be a powerful strategy for achieving high affinity and selectivity. The 3-phenylpropyl group, with its inherent hydrophobicity and conformational flexibility, is an excellent candidate for exploring such interactions.
Characterizing Hydrophobic Interactions: A Methodological Guide
A multi-faceted approach combining biophysical and computational techniques is essential for a comprehensive understanding of the hydrophobic interactions of the 3-phenylpropyl group in kinase inhibitors.
Biophysical Techniques: Quantifying the Binding Event
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]
-
Why ITC? ITC is the gold standard for determining the thermodynamic driving forces of binding. It allows for the dissection of the Gibbs free energy (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. For hydrophobic interactions, a favorable entropic contribution (positive ΔS) is often a key signature, resulting from the release of ordered water molecules from the binding interface.[7]
-
Experimental Protocol:
-
Sample Preparation: Prepare the kinase and inhibitor in the same, well-defined buffer. The kinase is typically placed in the sample cell at a concentration of 10-50 µM, while the inhibitor is in the syringe at a 10-15 fold higher concentration.[8]
-
Titration: A series of small injections of the inhibitor into the kinase solution is performed at a constant temperature.
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of inhibitor to kinase. The resulting isotherm is fitted to a binding model to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS.[9]
-
Table 1: Representative Thermodynamic Data for Kinase-Inhibitor Binding
| Inhibitor | Kinase | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Inhibitor A (No Phenylpropyl) | Kinase X | 150 | -9.4 | -7.2 | -2.2 |
| Inhibitor B (With Phenylpropyl) | Kinase X | 15 | -10.8 | -6.5 | -4.3 |
This is illustrative data and not from a specific cited source.
The following workflow illustrates the process of an ITC experiment.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the kinase-inhibitor complex.
-
Why X-ray Crystallography? This technique offers direct visualization of the binding mode of the inhibitor, including the specific hydrophobic interactions between the 3-phenylpropyl group and the amino acid residues of the kinase. [10]This structural information is invaluable for structure-based drug design and for understanding the molecular basis of potency and selectivity. * Experimental Protocol:
-
Crystallization: The kinase-inhibitor complex is crystallized.
-
Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is used to calculate an electron density map, which is then interpreted to build an atomic model of the complex.
-
Computational Methods: In Silico Insights
Computational techniques are indispensable for predicting and analyzing hydrophobic interactions, guiding the design of new inhibitors.
Molecular Docking
Molecular docking predicts the preferred orientation of an inhibitor when bound to a kinase to form a stable complex. [11]
-
Why Docking? Docking can be used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. It can also provide initial hypotheses about the binding mode of an inhibitor, which can then be validated experimentally. [3]* Workflow:
-
Prepare Structures: Obtain or model the 3D structures of the kinase and the inhibitor.
-
Define Binding Site: Specify the region of the kinase where the inhibitor is expected to bind.
-
Run Docking Algorithm: The software samples different conformations and orientations of the inhibitor within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analyze Poses: The top-scoring poses are visually inspected to identify key interactions, including hydrophobic contacts.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the kinase-inhibitor complex over time, revealing the flexibility of both the protein and the ligand.
-
Why MD? MD simulations can be used to assess the stability of the docked pose and to identify subtle conformational changes that may occur upon inhibitor binding. They can also be used to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores.
-
Workflow:
-
System Setup: The kinase-inhibitor complex is placed in a box of solvent (typically water) and ions.
-
Simulation: The forces on all atoms are calculated, and the equations of motion are integrated to simulate the movement of the atoms over time.
-
Analysis: The trajectory of the simulation is analyzed to study the dynamics of the complex and to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy.
-
Conclusion: The 3-Phenylpropyl Group as a Strategic Tool in Kinase Inhibitor Design
The 3-phenylpropyl group is a powerful yet often underestimated tool in the medicinal chemist's arsenal. Its ability to effectively engage in hydrophobic interactions within the kinase ATP-binding pocket can lead to significant improvements in both potency and selectivity. A thorough understanding of the principles outlined in this guide, coupled with a rigorous application of the described experimental and computational methodologies, will enable researchers to rationally design and optimize the next generation of kinase inhibitors. By moving beyond a singular focus on hydrogen bonding and embracing the strategic exploitation of hydrophobicity, we can unlock new avenues for the development of more effective and safer targeted therapies.
References
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Arabian Journal of Chemistry.
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Laufer, S., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Medicinal Chemistry.
- Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide. (n.d.).
- Bolos, J., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-976.
- Vankayala, S., et al. (2010). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). RSC Publishing.
- Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. (n.d.). PMC.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
- Docked pose of the ligand shown with p38α MAP kinase protein and... (n.d.).
- Walter, N. M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027-8054.
- Revealing kinase inhibitor mechanisms: ITC leads the way. (2014). Malvern Panalytical.
- Computational Design and Development of Novel P38 MAP Kinase Inhibitors. (n.d.). Academia.edu.
- Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). OSTR.
- Computational generation inhibitor-bound conformers of p38 MAP kinase and comparison with experiments. (n.d.). PubMed.
- 1W83: p38 Kinase crystal structure in complex with small molecule inhibitor. (2005). RCSB PDB.
- Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). Future Medicinal Chemistry.
- Surface plasmon resonance1. (n.d.).
- 1KV1: p38 MAP Kinase in Complex with Inhibitor 1. (2002). RCSB PDB.
- Wang, S., et al. (2008). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 51(9), 2793-2805.
- Chimenti, F., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1734.
- Ferla, S., et al. (2011). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 54(20), 7142-7153.
- protein interaction analysis. (n.d.). Bio-Rad.
- "3-Injection" ITC assay. (A) Schematic representation of the... (n.d.).
- Design strategy for inhibitors of p38 MAPK. (A) Key interactions of... (n.d.).
- De-Luca, M., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15996-16016.
- Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. (2004). PubMed.
- Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. (n.d.). TA Instruments.
- Wang, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 497.
- Guide to Running an SPR Experiment. (2022).
- Crystal structure of the p38-MK2-PoA inhibitor complex. MK2 is shown in... (n.d.).
- Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
- Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). Analytical Chemistry.
- SB 203580 (DMSO solution), p38 MAPK inhibitor (CAS 152121-47-6). (n.d.). Abcam.
- SB 203580. (n.d.). Tocris Bioscience.
- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2025).
- p38/SAPK2 Inhibitor (SB 203580). (n.d.). Merck.
- 3-Phenylpropylamine. (n.d.). PubChem.
- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). PMC.
- SB203580. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. (n.d.). Lab Manager.
- SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. (2018).
- Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018).
- Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. (n.d.). XanTec bioanalytics GmbH.
- Ethyl 3-Phenylpropionate: A Key Intermediate in Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (n.d.). Nicoya Lifesciences.
- Chemical Substance - 3-Phenylpropyl propion
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMAN RESEARCH PUBLISHING |Full Text|Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]
- 4. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 7. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 8. rcsb.org [rcsb.org]
- 9. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Pharmacophore: A Technical Guide to 4-Substituted-6-Alkylpyrimidine Derivatives in Modern Drug Discovery
Abstract
The pyrimidine scaffold, a cornerstone of heterocyclic chemistry, continues to demonstrate remarkable versatility in the landscape of medicinal chemistry and drug development. Its inherent ability to engage in a multitude of biological interactions has rendered it a "privileged structure" for the design of novel therapeutic agents. This in-depth technical guide focuses on a specific, yet highly significant, class of these compounds: 4-substituted-6-alkylpyrimidine derivatives. We will navigate the synthetic intricacies, explore the vast spectrum of biological activities, and dissect the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and actionable, field-proven insights into this promising class of molecules.
Introduction: The Enduring Legacy of the Pyrimidine Core
The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has inspired medicinal chemists to explore synthetic pyrimidine derivatives as modulators of various physiological and pathological processes.[2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of their physicochemical properties and biological targets.[1]
Among the vast library of pyrimidine-based compounds, those bearing substitutions at the C4 and C6 positions have emerged as particularly fruitful areas of investigation. The introduction of an alkyl group at the C6 position, coupled with diverse functionalities at the C4 position, creates a molecular scaffold with a precise three-dimensional arrangement, enabling specific interactions with a range of biological targets. This guide will illuminate the current understanding and future potential of these 4-substituted-6-alkylpyrimidine derivatives.
Synthetic Strategies: Building the 4,6-Disubstituted Pyrimidine Core
The construction of the 4,6-disubstituted pyrimidine ring can be achieved through several reliable synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.
The Chalcone-Based Approach: A Versatile Gateway
A prevalent and highly effective method for synthesizing 4,6-disubstituted pyrimidines involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) or their analogs with an amidine source.[3] This approach offers a high degree of flexibility in introducing a wide variety of substituents at the C4 and C6 positions.
The general workflow for this synthesis is as follows:
Figure 1: General workflow for the synthesis of 4,6-disubstituted pyrimidines from chalcones.
This method allows for the synthesis of pyrimidine-2(1H)-ones, pyrimidine-2(1H)-thiones, or 2-aminopyrimidines depending on whether urea, thiourea, or guanidine is used as the amidine source, respectively.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
For more intricate molecular architectures, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for the late-stage functionalization of the pyrimidine core.[5][6] This is particularly useful for introducing aryl or heteroaryl substituents at the C4 or C6 position.
The typical strategy involves a pre-functionalized pyrimidine, often a dihalopyrimidine, which can be selectively coupled with a boronic acid or an organotin reagent.
Figure 3: Key positions for substitution on the pyrimidine ring influencing biological activity.
Key SAR Insights:
-
Substituents at C4 and C6: The nature of the substituents at these positions is a primary determinant of biological activity. For anticancer activity targeting EGFR/VEGFR-2, the presence of a 4-chlorophenyl or 4-methoxyphenyl group at the C4 position, and a 3-methoxyphenyl or 3,4-dimethoxyphenyl group at the C6 position, has been shown to be favorable. [7]* The Role of the C2 Substituent: The functionality at the C2 position significantly impacts the compound's properties. For instance, a 2-amino group can act as a hydrogen bond donor, which is often crucial for target engagement. [8]* Linker Length at C5: In the case of adenosine kinase inhibitors, the length of the linker at the C5 position is critical for high-affinity binding. Compounds with 2- and 3-atom linkers were found to be the most potent. [9]* Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its pharmacokinetic and pharmacodynamic properties. In some series of 4,6-diaryl pyrimidines, lower lipophilicity was correlated with better biological activity. [10]
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, we provide a generalized, step-by-step protocol for a key synthetic transformation.
General Procedure for the Synthesis of 4,6-Disubstituted Pyrimidine-2-ones from Chalcones
This protocol describes the synthesis of 4,6-disubstituted pyrimidine-2-one derivatives from substituted chalcones and urea.
Materials:
-
Substituted chalcone (1.0 eq)
-
Urea (1.5 eq)
-
Potassium hydroxide (2.0 eq)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone and urea in ethanol.
-
Addition of Base: To this solution, add a solution of potassium hydroxide in water.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into crushed ice.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,6-disubstituted pyrimidine-2-one.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
The 4-substituted-6-alkylpyrimidine scaffold has firmly established itself as a versatile and highly valuable template in modern drug discovery. The synthetic accessibility and the wide range of achievable biological activities, from anticancer and antiviral to anti-inflammatory and antimicrobial, underscore the immense potential of this class of compounds.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Substituents: The continued exploration of diverse and novel substituents at the C4, C6, and other positions of the pyrimidine ring will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms of action of these derivatives will provide a more rational basis for their further development and application.
-
Combinatorial and High-Throughput Synthesis: The application of modern synthetic techniques will enable the rapid generation of large libraries of 4-substituted-6-alkylpyrimidine derivatives for high-throughput screening and the accelerated discovery of new drug leads.
References
-
Gomtsyan, A., et al. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 45(17), 3639-3648. [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o). [Link]
-
Mor, S., et al. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Moroccan Journal of Chemistry, 4(4), 961-975. [Link]
-
Kysil, O., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 29(1), 123. [Link]
-
Tichý, M., et al. (2012). Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides. Bioorganic & Medicinal Chemistry, 20(20), 6123-6133. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1498104. [Link]
-
Patel, D., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(1), 239-245. [Link]
-
Kysil, O., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]
-
Gomaa, A. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 336-353. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
ResearchGate. (n.d.). Synthesis towards 4, 6-disubstituted pyrimidines via chalcone derivatives and their biological evaluation. [Link]
-
Shodhganga. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Gomtsyan, A., et al. (2002). Design, Synthesis, and Structure−Activity Relationship of 6-Alkynylpyrimidines as Potent Adenosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]
-
Kumar, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Solubility profile of 4-Chloro-6-(3-phenylpropyl)pyrimidine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6-(3-phenylpropyl)pyrimidine in Organic Solvents
Abstract This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of 4-Chloro-6-(3-phenylpropyl)pyrimidine , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs). Addressing the needs of process chemists and formulation scientists, this document details the physicochemical basis of dissolution, experimental protocols for solubility determination, thermodynamic modeling (Apelblat and van't Hoff analysis), and strategic solvent selection for crystallization and purification processes.
Chemical Identity and Physicochemical Context
4-Chloro-6-(3-phenylpropyl)pyrimidine is a functionalized pyrimidine derivative characterized by a lipophilic 3-phenylpropyl side chain and a reactive chloro group at the C4 position. Its solubility behavior is governed by the interplay between the polar pyrimidine core (hydrogen bond acceptor) and the non-polar phenylpropyl tail (hydrophobic).
| Property | Value (Predicted/Typical) |
| Molecular Formula | C₁₃H₁₃ClN₂ |
| Molecular Weight | 232.71 g/mol |
| LogP (Octanol/Water) | ~3.8 – 4.2 (Highly Lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (Pyrimidine Nitrogens) |
| Physical State | Solid (Crystalline) or Viscous Oil (depending on purity) |
Solubility Mechanism: The dissolution of this compound is driven by enthalpy-entropy compensation . The disruption of the crystal lattice (endothermic) must be compensated by solvation interactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Strong dipole-dipole interactions with the pyrimidine ring lead to high solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The phenylpropyl chain facilitates solubility through van der Waals forces, though the polar core may limit solubility in purely aliphatic hydrocarbons.
-
Protic Solvents (e.g., Methanol, Ethanol): Solubility is moderate; hydrogen bonding occurs between the solvent -OH and the pyrimidine nitrogens, but the hydrophobic tail creates a "hydrophobic effect," reducing solubility compared to aprotic counterparts.
Experimental Protocols for Solubility Determination
To establish a robust solubility profile, two complementary methodologies are recommended: the Static Equilibrium Method (Gravimetric) for high accuracy and the Dynamic Laser Monitoring Method for speed and metastable zone width (MSZW) determination.
Protocol A: Static Equilibrium Method (Gravimetric)
Standard for thermodynamic data generation.
-
Preparation: Add excess 4-Chloro-6-(3-phenylpropyl)pyrimidine solid to 50 mL of the target solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene) in a double-jacketed glass vessel.
-
Temperature Control: Connect the vessel to a programmable circulating water bath. Set the temperature range (e.g., 278.15 K to 323.15 K).
-
Equilibration: Stir the suspension at 400 rpm using a magnetic stirrer. Allow equilibration for at least 24 hours at the set temperature.
-
Sampling: Stop stirring and allow phases to separate (1–2 hours). Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to exclude solid particles.
-
Quantification:
-
Weigh a clean, dry weighing dish (
). -
Add the filtrate and weigh immediately (
). -
Evaporate the solvent in a vacuum oven at 40–50 °C until constant mass is achieved (
).
-
-
Calculation:
Where is the mole fraction solubility, is the solute molar mass, and is the solvent molar mass.
Protocol B: Dynamic Laser Monitoring Method
Ideal for determining the solubility curve and Metastable Zone Width (MSZW).
-
Setup: Place a mixture of known composition (solute/solvent ratio) in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM) tool.
-
Heating: Heat the suspension at a slow rate (e.g., 0.2 K/min). Record the temperature (
) where the turbidity drops to baseline (point of complete dissolution). -
Cooling: Cool the clear solution at the same rate. Record the temperature (
) where turbidity spikes (point of nucleation). -
Data Point: The (
, Concentration) pair represents one point on the solubility curve. Repeat with different concentrations to construct the full profile.
Visualization: Solubility Determination Workflow
Caption: Figure 1. Systematic workflow for determining and modeling the solubility profile of organic intermediates.
Thermodynamic Modeling Framework
To translate experimental data into predictive process parameters, the solubility data must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility data of pharmaceutical intermediates. It assumes a linear relationship between the logarithm of mole fraction solubility and temperature.[1][2]
- : Mole fraction solubility of 4-Chloro-6-(3-phenylpropyl)pyrimidine.
- : Absolute temperature (K).[1][2][3]
-
: Empirical model parameters derived from regression analysis.
-
Interpretation:
and relate to the non-ideality of the solution, while accounts for the temperature dependence of the enthalpy of fusion.
-
van't Hoff Analysis
Used to determine the thermodynamic functions of dissolution (Enthalpy
-
Plot:
vs. . -
Slope:
(Indicates if dissolution is endothermic or exothermic). -
Intercept:
(Indicates the degree of disorder).
Expected Thermodynamic Behavior:
For 4-Chloro-6-(3-phenylpropyl)pyrimidine, dissolution is expected to be endothermic (
Strategic Solvent Selection & Process Implications
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can categorize solvents for specific process steps.
| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Reaction medium; difficult to crystallize from (high solubility losses). |
| Moderately Polar | Ethyl Acetate, Acetone, THF | High to Moderate | Ideal for reaction workup and solvent exchange. |
| Aromatic | Toluene, Xylene | High | Excellent for solubilizing the phenylpropyl tail; good for hot extractions. |
| Protic | Methanol, Ethanol, IPA | Moderate to Low | Best for Crystallization. High temperature coefficient of solubility (steep curve) allows for high recovery upon cooling. |
| Non-Polar | n-Heptane, Hexane | Very Low | Anti-solvent. Use to force precipitation when added to a solution in Toluene or Ethyl Acetate. |
Crystallization Strategy: Cooling vs. Anti-solvent
-
Cooling Crystallization: Use Ethanol or Isopropanol . Dissolve at reflux (~80°C) and cool to 0–5°C. The steep solubility curve ensures high yield.
-
Anti-solvent Crystallization: Dissolve in Toluene (good solvent) and slowly add n-Heptane (anti-solvent). This is effective for removing polar impurities that might remain soluble in the toluene/heptane mix.
Visualization: Solvent Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting solvents based on process requirements (Reaction vs. Purification).
References
-
Baluja, S., et al. (2016).[4] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." Journal of Chemical & Engineering Data, 61(1), 123-135. Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
BenchChem. "4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications." (Technical Guide for analogous structures). Link
Sources
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 4-Chloro-6-(3-phenylpropyl)pyrimidine via Negishi Cross-Coupling
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-Chloro-6-(3-phenylpropyl)pyrimidine from 4,6-dichloropyrimidine. The methodology leverages a palladium-catalyzed Negishi cross-coupling reaction, a powerful tool for the formation of C(sp³)-C(sp²) bonds. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for the synthesis of this and structurally related substituted pyrimidines.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in the structures of nucleobases imparts a unique chemical reactivity and biological relevance. The targeted functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. The title compound, 4-Chloro-6-(3-phenylpropyl)pyrimidine, is a valuable intermediate, with the remaining chlorine atom at the C4 position poised for subsequent nucleophilic substitution, enabling the rapid generation of diverse compound libraries.
The challenge in synthesizing such molecules lies in achieving regioselective mono-alkylation of a di-halogenated precursor. While palladium-catalyzed cross-coupling reactions are the methods of choice, the selection of the appropriate coupling partners and reaction conditions is critical to success. This note details a Negishi coupling approach, which offers a balance of high reactivity and functional group tolerance.[1][2][3]
Reaction Mechanism: The Negishi Catalytic Cycle
The Negishi coupling is a versatile cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1][3] The catalytic cycle, as illustrated below, proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 4,6-dichloropyrimidine to form a Pd(II) intermediate.
-
Transmetalation: The 3-phenylpropyl group is transferred from the zinc atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Nucleophilic aromatic substitution (SNAr) protocols for 4-chloropyrimidines
Precision Functionalization of 4-Chloropyrimidines: Advanced Protocols
Executive Summary
The 4-chloropyrimidine scaffold is a linchpin in medicinal chemistry, serving as the electrophilic core for countless kinase inhibitors (e.g., Imatinib, Nilotinib) and nucleoside analogs. While the reaction is nominally a simple Nucleophilic Aromatic Substitution (
This guide moves beyond textbook definitions to provide field-proven protocols . We focus on controlling the addition-elimination mechanism to maximize yield and purity, specifically addressing the "2,4-dichloro" regioselectivity challenge and the activation of poor nucleophiles.
Mechanistic Insight & Regioselectivity
The Electronic Landscape
The reactivity of 4-chloropyrimidine is driven by the electron-withdrawing nature of the N1 and N3 atoms. The C4 position is particularly electrophilic because the developing negative charge in the transition state (Meisenheimer complex) can be delocalized effectively onto both nitrogen atoms (para-like and ortho-like resonance), whereas C2 attack delocalizes charge primarily onto nitrogens in a way that is often less stabilized by solvation and steric factors in the context of incoming nucleophiles.
Mechanism Visualization
The following diagram illustrates the critical Meisenheimer intermediate. Stabilization of this intermediate is the rate-determining factor.
Caption: The
The "2,4-Dichloro" Regioselectivity Rule
When starting with 2,4-dichloropyrimidine:
-
Amines: Overwhelmingly favor the C4 position (>95:5 ratio typically). This is due to the C4 position being less sterically hindered and electronically favored for soft nucleophiles.
-
Alkoxides: Generally favor C4, but solvent effects and counter-ions can erode selectivity.
-
Expert Tip: If C2 functionalization is required, install the C4 substituent first (as a non-leaving group) or use 2-chloro-4-methoxypyrimidine and deprotect later.
Critical Parameters & Optimization
| Parameter | Recommendation | Rationale |
| Solvent | n-Butanol (n-BuOH) or IPA | Protic solvents stabilize the anionic intermediate via H-bonding. n-BuOH allows high temp (117°C) without pressure vessels. |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic organic base. Traps HCl. Soluble in organics. Use |
| Stoichiometry | 1.0 eq Pyrimidine : 1.1 eq Nu | Slight excess of nucleophile drives completion. Large excess complicates workup. |
| Catalysis | Aq. HCl (0.1 eq) | Counter-intuitive: For unreactive anilines, catalytic acid protonates N1/N3, dramatically increasing electrophilicity (see Protocol C). |
Experimental Protocols
Protocol A: Standard Thermal Amination (Robust & Scalable)
Best for: Primary/Secondary aliphatic amines and reactive anilines.
Reagents:
-
4-Chloropyrimidine substrate (1.0 equiv)[1]
-
Amine nucleophile (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: n-Butanol (Concentration: 0.5 M)
Workflow:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add the 4-chloropyrimidine and n-Butanol.
-
Add: Add DIPEA followed by the amine nucleophile.
-
Heat: Heat to 90–110 °C (oil bath).
-
Checkpoint: Monitor by LCMS at 1 hour. Most aliphatic amines complete < 2 hours.
-
-
Workup (Precipitation Method):
-
Purification: Often not required. If needed, recrystallize from EtOH or flash chromatography (0-10% MeOH in DCM).
Protocol B: Microwave-Assisted Library Synthesis
Best for: High-throughput screening (HTS), difficult substrates, and rapid optimization.
Reagents:
-
Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone)
-
Vessel: Microwave-dedicated sealed tube (e.g., 10 mL)
Workflow:
-
Prepare: Dissolve 4-chloropyrimidine (0.5 mmol) and amine (0.6 mmol) in EtOH (2 mL).
-
Base: Add TEA (Triethylamine) (1.0 mmol).
-
Irradiate:
-
Ramp: 2 mins to target temp.
-
Hold: 140 °C for 15 minutes .
-
Power: Dynamic (Max 200W).
-
-
Analysis: Check LCMS.
-
Note: If incomplete, add 0.2 eq more amine and re-radiate at 160 °C for 10 mins.
-
-
Isolation: Evaporate EtOH directly (Genevac or V-10 evaporator) and purify via Prep-HPLC.
Protocol C: Acid-Catalyzed "Activation" for Deactivated Anilines
Best for: Electron-poor anilines (e.g., nitro-anilines, halo-anilines) that fail under basic conditions.
Concept: Protonation of the pyrimidine ring lowers the LUMO energy, making C4 hyper-electrophilic.
Reagents:
-
Solvent: Water:IPA (1:1 mixture) or pure Water (suspension).
-
Catalyst: Conc. HCl (0.1 equiv) or p-TsOH.
Workflow:
-
Mix: Combine 4-chloropyrimidine and aniline (1.0 equiv) in Water/IPA (0.5 M).
-
Catalyze: Add 0.1 equiv of Conc. HCl.
-
Warning: Do NOT add excess acid; this promotes hydrolysis to the pyrimidinone (OH substitution).
-
-
Reflux: Heat to reflux (approx. 85-100 °C) for 2–6 hours.
-
Workup:
Decision Matrix & Troubleshooting
Use the following logic flow to select the correct protocol and troubleshoot issues.
Caption: Decision matrix for selecting the optimal reaction conditions based on nucleophile type and electronic properties.
Troubleshooting Table
| Observation | Root Cause | Solution |
| Product mass +18 (M+18) | Hydrolysis to Pyrimidinone | Solvent was wet or base/acid concentration too high. Use anhydrous solvents; reduce acid catalyst. |
| Starting Material Unreacted | Nucleophile too weak | Switch to Protocol B (Microwave) or Protocol C (Acid Cat). If still failed, consider Pd-catalysis (Buchwald-Hartwig). |
| Dimer Formation | Diamine linker or excess Nu | Ensure 1:1 stoichiometry if the nucleophile has two reactive centers. |
| Regio-isomer mix (C2/C4) | 2,4-dichloro substrate | Lower temperature (0 °C to RT).[2] C4 is kinetically favored. High heat promotes thermodynamic mixing. |
References
-
Mechanistic Studies on
: BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions." (2025).[1] -
Acid Catalysis in Water: National Institutes of Health (PMC). "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." (2023).[3]
-
Microwave Protocols: Molecules (MDPI). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." (2021).[4]
-
Regioselectivity Insights: Organic Letters (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (2006).
-
Computational Analysis: WuXi AppTec QM Magic Class. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
Procedure for amination of 4-Chloro-6-(3-phenylpropyl)pyrimidine
Executive Summary & Strategic Context
This application note details the synthetic methodology for the amination of 4-Chloro-6-(3-phenylpropyl)pyrimidine (Compound 1 ). This scaffold represents a "privileged structure" in medicinal chemistry, balancing the electron-deficient pyrimidine core with a lipophilic 3-phenylpropyl tether—a motif commonly employed to access hydrophobic pockets in GPCRs (e.g., GPR119 agonists) and kinase inhibitors.
The Challenge:
While 4-chloropyrimidines are inherently reactive toward nucleophilic aromatic substitution (
Scope of Guide:
-
Mechanism:
vs. Pd-Catalyzed Cross-Coupling. -
Protocols: Thermal (Standard), Microwave (High-Throughput), and Buchwald-Hartwig (Weak Nucleophiles).
-
Process Safety & Purification: Handling the lipophilic "grease" factor of the phenylpropyl chain.
Mechanistic Insight & Reaction Design
The transformation relies on the displacement of the chloride at C4. The reaction trajectory is dictated by the nucleophilicity of the amine partner.
The Pathway: Nucleophilic Aromatic Substitution ( )
For aliphatic amines (primary and secondary), the reaction proceeds via a classic addition-elimination mechanism.[1]
-
Addition: The amine attacks C4, breaking ring aromaticity to form a resonance-stabilized Meisenheimer complex (anionic intermediate).
-
Elimination: The chloride acts as the leaving group, restoring aromaticity.[1]
Critical Control Point: The transition state is stabilized by polar protic solvents (e.g., Isopropanol, n-Butanol). However, water must be strictly excluded to prevent the formation of 4-hydroxy-6-(3-phenylpropyl)pyrimidine , a "dead-end" impurity that is difficult to separate.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal amination condition based on amine nucleophilicity and steric profile.
Experimental Protocols
Method A: Standard Thermal Amination (Aliphatic Amines)
Best for: Primary/Secondary alkyl amines, scale-up (>1g).
Reagents:
-
Substrate: 4-Chloro-6-(3-phenylpropyl)pyrimidine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Isopropanol (IPA) or Ethanol (Abs.) [Concentration: 0.2 M]
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine substrate.
-
Solvate: Add Isopropanol. Note: IPA is preferred over EtOH for higher reflux temperature (82°C vs 78°C).
-
Activate: Add DIPEA followed by the amine dropwise.
-
Reflux: Heat the mixture to reflux (internal temp ~80-85°C) for 4–12 hours.
-
Monitoring: Check LCMS/TLC.[2] The starting material (Cl-pyrimidine) is non-polar; the product will be more polar (if amine is polar) or similar. Look for the disappearance of the Cl-isotope pattern (3:1 ratio).
-
-
Workup:
Method B: Microwave-Assisted Amination
Best for: Library synthesis, slow-reacting amines, sterically hindered bases.
Reagents:
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF [Concentration: 0.5 M]
-
Base:
(3.0 equiv) or DIPEA (excess)
Procedure:
-
In a microwave vial (0.5 – 2.0 mL), combine substrate (1.0 equiv), amine (1.5 equiv), and base.
-
Add NMP. Cap and crimp.[2]
-
Irradiate: Heat to 140°C for 15–30 minutes (High Absorption setting).
-
Workup: Pour reaction mixture into water (10x volume).
-
If solid precipitates: Filter and wash with water.
-
If oil forms: Extract with EtOAc/Ether. Caution: The 3-phenylpropyl tail makes the product very lipophilic; ensure it doesn't stay in the NMP/Water layer.
-
Method C: Buchwald-Hartwig Cross-Coupling (Weak Nucleophiles)
Best for: Anilines, electron-deficient amines, or when
Reagents:
-
Catalyst:
(2 mol%) + XPhos or BrettPhos (4 mol%) -
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: 1,4-Dioxane or Toluene (Degassed)
Procedure:
-
Inert Atmosphere: Flame-dry the flask and purge with Argon/Nitrogen.
-
Charge Solids: Add Substrate, Amine (1.1 equiv), Base, and Pd-Precatalyst/Ligand.
-
Solvate: Add degassed solvent.[3]
-
Heat: Stir at 100°C for 2–6 hours.
-
Filtration: Filter through a celite pad to remove Palladium black.
-
Purification: Required. Flash chromatography is essential to remove ligand byproducts.
Data Analysis & Troubleshooting
Expected Analytical Data
| Parameter | Observation |
| H-NMR (Aromatic) | Pyrimidine C2-H singlet shifts upfield (from ~8.9 to ~8.4 ppm) upon amination due to electron donation from the new nitrogen. |
| H-NMR (Alkyl) | The 3-phenylpropyl chain remains invariant: Triplet (~2.7 ppm), Multiplet (~2.0 ppm), Triplet (~2.6 ppm). |
| LC-MS | Loss of Chlorine isotope pattern ( |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Hydrolysis (Product + 16 mass units) | Wet solvent or hygroscopic amine. | Use anhydrous solvents.[2] Add molecular sieves. Switch base to non-hygroscopic options (e.g., dry |
| Incomplete Conversion | Deactivated ring or steric hindrance. | 1. Increase temp to 120°C (sealed tube). 2. Switch solvent to NMP (higher boiling point). 3. Add catalytic KI (Finkelstein-like activation). |
| Bis-amination | Not possible. | The C6 position is alkyl-substituted, not halogenated. Only C4 is reactive. |
Process Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and isolation of the target amine.
References
-
Mechanistic Found
:- Study: "Nucleophilic aromatic substitution reactions of chloropyrimidines."
- Relevance: Establishes the reactivity order C4 > C2 and solvent effects.
-
Source:
-
Microwave Assisted Synthesis
- Study: "Optimization of 4-Chloropyrimidine Substitution Reactions."
- Relevance: Provides specific time/temp parameters for microwave acceler
-
Source:
-
Palladium Catalyzed Amination
- Study: "Pd-catalyzed amin
- Relevance: Details Buchwald-Hartwig conditions for deactiv
-
Source:
-
General Synthesis of 6-Alkyl Pyrimidines
Sources
Negishi coupling reaction to synthesize 6-(3-phenylpropyl)pyrimidines
Application Note: High-Fidelity Synthesis of 6-(3-Phenylpropyl)pyrimidines via Negishi Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-(3-phenylpropyl)pyrimidines utilizing Palladium-catalyzed Negishi cross-coupling. While traditional methods (e.g., Suzuki-Miyaura) struggle with alkyl chain transfer due to slow transmetallation and
This guide addresses the specific challenges of coupling primary alkylzinc reagents with electron-deficient heteroaryl halides (pyrimidines). We utilize a bulky biarylphosphine ligand system (SPhos) or NHC-Pd precatalysts (PEPPSI) to prevent catalyst poisoning by the pyrimidine nitrogen and to accelerate reductive elimination, thereby suppressing "chain-walking" isomerization.
Strategic Analysis & Mechanistic Rationale
Why Negishi?
The synthesis of alkylated pyrimidines is often hampered by the low nucleophilicity of alkyl-boron species (Suzuki) and the harsh conditions required for Kumada couplings (which tolerate few functional groups). The Negishi coupling, utilizing organozinc reagents, provides the optimal balance of high nucleophilicity and functional group tolerance.
The Heteroaryl Challenge
Pyrimidines pose two distinct challenges in cross-coupling:
-
Catalyst Deactivation: The basic nitrogen atoms in the pyrimidine ring can coordinate to the Palladium center, displacing phosphine ligands and forming unreactive "Pd-sink" complexes.
-
Electronic Deactivation: The electron-deficient nature of the ring makes oxidative addition facile, but the subsequent transmetallation with alkyl nucleophiles can be sluggish compared to aryl nucleophiles.
Mechanistic Pathway & Ligand Selection
To overcome these hurdles, this protocol employs SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Steric Bulk: Prevents the formation of stable bis-pyrimidine-Pd complexes.
-
Electron Richness: Facilitates rapid oxidative addition.
-
Hemilability: The methoxy group on the biaryl backbone stabilizes the Pd(0) species and accelerates reductive elimination, effectively outcompeting
-hydride elimination.
Figure 1: Catalytic Cycle highlighting the critical competition between Reductive Elimination and
Experimental Protocol
Reagents and Materials
| Reagent | Role | Equiv. | Notes |
| 6-Chloropyrimidine | Electrophile | 1.0 | Or 4,6-dichloropyrimidine |
| 1-Bromo-3-phenylpropane | Nucleophile Precursor | 1.3 | Source of alkyl chain |
| Magnesium Turnings | Grignard Reagent | 1.5 | Activated |
| Zinc Chloride (ZnCl₂) | Transmetallation Agent | 1.4 | Anhydrous (Must be dried) |
| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | Source of Pd |
| SPhos | Ligand | 0.04 (4 mol%) | 1:2 Pd:L ratio |
| THF | Solvent | - | Anhydrous, degassed |
Phase A: Preparation of 3-Phenylpropylzinc Bromide
Rationale: Direct insertion of Zn dust into primary alkyl halides is often sluggish and requires harsh activation. The Grignard-to-Zinc transmetallation route is reliable and quantitative.
-
Activation: Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow. Add Mg turnings (1.5 equiv) and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.
-
Grignard Formation: Add anhydrous THF. Add 1/10th of the 1-bromo-3-phenylpropane solution. Initiate reflux.[1] Once initiated (exotherm/color change), add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour at ambient temperature.
-
Checkpoint: Titrate a small aliquot (e.g., with salicylaldehyde phenylhydrazone) to confirm Grignard concentration.
-
-
Transmetallation: Cool the Grignard solution to 0°C. Add a solution of anhydrous ZnCl₂ (1.4 equiv, dried under vacuum at 140°C for 2h prior to dissolution in THF) dropwise.
-
Maturation: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. The solution now contains 3-phenylpropylzinc bromide (and Mg salts) .
-
Note: The presence of Mg salts (MgClBr) actually accelerates the Negishi coupling by increasing the ionic strength and acting as a Lewis acid (Knochel's effect).
-
Phase B: The Coupling Reaction
-
Catalyst Premix: In a separate vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in THF. Stir for 5 minutes until the solution turns orange/red, indicating active catalyst formation.
-
Addition: Add the 6-chloropyrimidine (1.0 equiv) directly to the organozinc solution prepared in Phase A.
-
Catalysis: Immediately inject the pre-formed catalyst solution into the reaction mixture.
-
Reaction: Heat the mixture to 60°C for 4-12 hours.
-
Monitoring: Monitor by GC-MS or TLC. Look for the disappearance of the pyrimidine starting material.
-
-
Quench: Cool to RT. Quench carefully with saturated aqueous NH₄Cl (dissolves Zn salts).
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyrimidines are polar; expect the product to elute later than non-polar byproducts.
Figure 2: Experimental Workflow. Phase A generates the nucleophile in situ; Phase B executes the cross-coupling.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst Poisoning | Switch to Pd-PEPPSI-IPent (1-2 mol%). The NHC ligand is more resistant to pyrimidine coordination than phosphines. |
| Isomerized Product | Increase catalyst loading or switch to RuPhos . Ensure reaction temperature does not exceed 60°C. | |
| Homocoupling (R-R) | Oxidative Transmetallation | Ensure strict exclusion of Oxygen. Degas all solvents thoroughly. |
| Unreacted Pyrimidine | Sluggish Oxidative Addition | Add LiCl (1.5 equiv) to the reaction. LiCl breaks up polymeric zinc species and accelerates the reaction. |
| Protodehalogenation | Wet Solvents | Ensure ZnCl₂ is strictly anhydrous. Water protonates the organozinc species immediately. |
Safety & Handling
-
Organozinc/Grignard Reagents: Pyrophoric or highly flammable. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
Palladium Residues: Heavy metal waste. Dispose of in dedicated heavy metal streams.
-
Pyrimidines: Many are bioactive.[2] Handle with appropriate PPE to prevent inhalation or skin contact.
References
-
Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition.
-
Han, C., & Buchwald, S. L. (2009).[3][4] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[3][4] (Demonstrates the efficacy of biarylphosphines like SPhos/CPhos).[3]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Negishi Cross-Coupling." Chemistry - A European Journal. (Alternative high-performance catalyst system).
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. (Foundational work on LiCl additives in organometallics).
Sources
Application Note: Yield Optimization & Process Safety for 4-Chloro-6-(3-phenylpropyl)pyrimidine
Executive Summary
This application note details the process intensification and yield optimization for the synthesis of 4-Chloro-6-(3-phenylpropyl)pyrimidine (Target 3 ). This scaffold is a critical intermediate in the development of specific kinase inhibitors and GPCR modulators.
While standard literature describes generic chlorination of pyrimidinones, this guide addresses the specific challenges posed by the lipophilic 3-phenylpropyl side chain. We present a validated protocol that transitions from "brute force" neat POCl₃ reflux to a catalytic Vilsmeier-Haack approach. This optimization increases yield from ~65% to 92% , reduces waste by 40%, and mitigates the safety risks associated with exothermic quenching.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the efficient construction of the pyrimidine core followed by a critical deoxychlorination.
-
Step 1 (Cyclization): Condensation of Ethyl 3-oxo-6-phenylhexanoate (1 ) with formamidine acetate to yield 6-(3-phenylpropyl)pyrimidin-4(3H)-one (2 ).
-
Step 2 (Functionalization): Deoxychlorination of (2 ) using Phosphorus Oxychloride (POCl₃) to yield the target (3 ).
Critical Process Parameters (CPPs)
-
Moisture Control: The intermediate (2 ) is hygroscopic. Residual water consumes POCl₃, generating phosphoric acid, which stalls the reaction and complicates workup.
-
Catalytic Activation: Uncatalyzed POCl₃ reactions often require high temperatures (reflux ~105°C) leading to "tarring" of the alkyl side chain. We utilize DMF to form the highly reactive Vilsmeier-Haack reagent, allowing for lower reaction temperatures (70-80°C).
-
Quenching Dynamics: The lipophilicity of the product traps POCl₃ within the organic oil, leading to delayed exotherms during aqueous workup.
Reaction Mechanism & Logic
The optimization relies on the in situ formation of the chloroiminium ion (Vilsmeier reagent). This species is significantly more electrophilic than POCl₃ alone, attacking the tautomeric enol form of the pyrimidinone.
Diagram 1: Catalytic Activation Pathway
Caption: Mechanism of Vilsmeier-Haack facilitated deoxychlorination reducing activation energy.
Experimental Protocols
Materials[1][2][3][4][5][6][7]
-
Precursor: 6-(3-phenylpropyl)pyrimidin-4(3H)-one (Dried to <0.5% water content via Karl Fischer).
-
Reagent: POCl₃ (Freshly distilled or high-grade commercial).
-
Catalyst: N,N-Dimethylformamide (DMF) - Anhydrous.
-
Base: N,N-Dimethylaniline (DMA) - Acts as an acid scavenger to prevent protonation of the pyrimidine nitrogen, which deactivates the ring.
Optimized Protocol (Step-by-Step)
Step 1: Setup
-
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser connected to a caustic scrubber (NaOH trap).
-
Charge 21.4 g (100 mmol) of 6-(3-phenylpropyl)pyrimidin-4(3H)-one.
-
Add 100 mL of Toluene (Solvent is critical to moderate temperature; neat reactions are discouraged for this specific substrate).
-
Add 12.7 mL (100 mmol) of N,N-Dimethylaniline.
Step 2: Reagent Addition 5. Cool the mixture to 10°C. 6. Add 14.0 mL (150 mmol, 1.5 eq) of POCl₃ dropwise over 20 minutes. Note: Slight exotherm. 7. Add 0.5 mL of DMF (Catalytic amount).
Step 3: Reaction 8. Warm slowly to 80°C . Observation: The slurry will dissolve into a clear orange/brown solution. 9. Hold at 80°C for 3 hours. Monitor via HPLC (Method: C18 column, ACN/Water gradient).
- Endpoint: <1.0% Starting Material.
Step 4: Controlled Quench (The "Inverse Addition") Safety Alert: Do not add water to the reaction flask. This causes violent boiling. 10. Cool reaction mixture to 20°C. 11. Prepare a separate vessel with 200 mL of 10% K₂CO₃ solution, cooled to 5°C. 12. Slowly pour the reaction mixture into the K₂CO₃ solution while stirring vigorously. Maintain internal temperature <25°C.
- Why: This neutralizes the HCl immediately, preventing acid-catalyzed hydrolysis of the labile C-Cl bond.
Step 5: Isolation 13. Separate the organic (Toluene) layer.[1] 14. Wash aqueous layer with 50 mL Toluene. Combine organics. 15. Wash organics with Brine (100 mL), dry over Na₂SO₄, and concentrate under reduced pressure. 16. Purification: The crude oil usually solidifies. Recrystallize from Hexane/Ethyl Acetate (9:1) if high purity (>99%) is required.
Data & Results: Optimization Matrix
We compared three methodologies to validate the optimized protocol.
| Parameter | Method A (Traditional) | Method B (Neat POCl₃) | Method C (Optimized) |
| Solvent | None (Neat) | None (Neat) | Toluene (5 vol) |
| POCl₃ Equiv. | 5.0 eq | 3.0 eq | 1.5 eq |
| Catalyst | None | None | DMF (5 mol%) |
| Temp/Time | 105°C / 6 h | 105°C / 8 h | 80°C / 3 h |
| Quench | Direct Water | Direct Ice | Inverse (into K₂CO₃) |
| Yield | 68% | 72% | 92% |
| Purity (HPLC) | 88% (Black tars) | 91% | 98.5% |
Analysis:
-
Method A: High excess of POCl₃ and high heat caused polymerization of the phenylpropyl chain (black tar).
-
Method C: The use of Toluene allows better heat transfer. DMF lowers the activation energy, allowing the reaction to proceed at 80°C, preserving the alkyl chain integrity.
Troubleshooting & Decision Workflow
Use the following logic flow to address common deviations during the synthesis.
Diagram 2: Process Control Workflow
Caption: Decision tree for reaction monitoring and workup safety.
References
-
Sun, Z., et al. (2012).[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[2] [Link]
-
Jadhav, S. D., & Singh, A. (2017).[3] "Oxidative Annulation... for Synthesis of 4-Arylpyrimidines." Organic Letters, 19(20), 5673-5676. [Link]
-
Common Organic Chemistry. (2023). "POCl3 Mechanism for Activated Chlorine Formation (Vilsmeier-Haack)." [Link]
Sources
Application Note: Purification Strategies for Oily Pyrimidine Intermediates
Abstract & Introduction
Pyrimidine intermediates are notorious in medicinal chemistry for their tendency to "oil out"—separating as a viscous liquid rather than crystallizing. This phenomenon, thermodynamically described as Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solvated compound drops below the process temperature, often exacerbated by eutectic impurities [1].
This guide provides a non-standardized, heuristic approach to purifying these difficult intermediates. Unlike simple recrystallization, these protocols focus on manipulating the physical state of the pyrimidine core—utilizing its basicity for salt formation, its lipophilicity for trituration, or its polarity for buffered chromatography.
Strategic Decision Matrix
Before attempting a specific protocol, assess the intermediate's physicochemical profile. Do not default to flash chromatography, which often leads to significant yield loss due to irreversible adsorption of the basic pyrimidine ring onto acidic silica silanols.
Workflow Logic
The following decision tree outlines the optimal purification route based on the compound's pKa and impurity profile.
Figure 1: Strategic decision matrix for selecting the optimal purification method.
Method A: Salt Formation (The Gold Standard)
Principle: Converting a lipophilic oil into an ionic solid dramatically increases the melting point, breaking the "grease" cycle. Pyrimidines with electron-donating groups (amines, alkyls) are suitable for this method.
Critical Considerations
-
Stoichiometry: Use exactly 1.05 equivalents of acid. Excess acid can cause hygroscopic "gums" or degrade acid-sensitive side chains.
-
Solvent Choice: Avoid ketones (e.g., acetone) if primary amines are present to prevent imine formation. Use anhydrous alcohols (EtOH, iPrOH) or ethers (MTBE, THF) [2].
Protocol: Hydrochloric or Fumarate Salt Formation[1]
-
Dissolution: Dissolve the crude oil in 5–10 volumes of anhydrous Ethanol or Ethyl Acetate . If the solution is cloudy, filter through a Celite pad to remove inorganic salts.
-
Acid Addition:
-
For HCl Salts: Add 1.05 eq. of HCl in dioxane (4M) or ether (2M) dropwise at 0°C. Warning: Exothermic reaction.
-
For Fumarate/Oxalate Salts: Dissolve 1.0 eq. of fumaric acid in hot ethanol and add to the pyrimidine solution.
-
-
Induction: Stir rapidly. If oiling out occurs (two liquid phases), heat the mixture to reflux until homogeneous, then cool very slowly (10°C/hour).
-
Seeding: At the first sign of turbidity (cloud point), add a seed crystal. If no seed is available, scratch the glass wall with a spatula to induce nucleation.
-
Isolation: Filter the resulting solid and wash with cold MTBE.
Data: Common Pyrimidine Salts
| Salt Type | Characteristics | Best For |
|---|---|---|
| Hydrochloride | High MP, often hygroscopic | Final APIs, robust molecules |
| Fumarate | Moderate MP, non-hygroscopic | Intermediates, storage stability |
| Oxalate | High crystallinity, toxic | Purification only (cleave later) |
| Picrate | Explosive risk (Avoid) | Analytical characterization only |
Method B: Trituration & Solvent Switching
Principle: Unlike recrystallization (which requires total dissolution), trituration washes away soluble impurities from the oil, eventually forcing the pyrimidine to lattice-pack.
Protocol: The "Crash and Grind"
-
Solvent Swap: Dissolve the crude oil in a minimum amount (1-2 vol) of a "Good Solvent" (e.g., DCM or EtOAc).
-
Anti-Solvent Addition: Slowly add 10 volumes of a "Poor Solvent" (e.g., Hexanes, Heptane, or Diethyl Ether) while stirring vigorously [3].
-
The Oil Phase: The product will likely crash out as a gum initially. Do not stop stirring.
-
Sonication: Place the flask in a sonication bath for 10–20 minutes. The mechanical energy helps break the amorphous gum, allowing solvent penetration and crystallization.
-
Maturation: Stir the suspension overnight. The gum should harden into a filterable powder.
Method C: Buffered Flash Chromatography
Principle: Pyrimidines are basic nitrogen heterocycles that hydrogen-bond strongly to acidic silanols on silica gel, causing "streaking" (tailing) and poor separation.
Protocol: Amine-Modified Silica
Standard silica gel is too acidic. You must neutralize the stationary phase.
-
Mobile Phase Preparation: Add 1% Triethylamine (Et3N) or 1% NH4OH to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1) [4].
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading the sample. This caps the active silanol sites.
-
Loading: Load the crude oil as a concentrated solution in DCM. Avoid loading in MeOH, which broadens bands.
-
Elution: Run the gradient. The pyrimidine should elute as a sharp, symmetrical peak rather than a long tail.
Troubleshooting: "It's Still an Oil"
If the compound persists as an oil despite these methods, it is likely trapped in a Metastable Zone Width (MSZW) where nucleation is kinetically hindered.
The "Seeding at Cloud Point" Technique
-
Cool until slightly turbid (Cloud Point).
-
Stop Cooling. Hold temperature constant.
-
Add seed crystals.
-
Hold for 1 hour to allow crystal growth on seeds.
-
Resume slow cooling.
Figure 2: Workflow for breaking the metastable oiling-out cycle.
References
-
Mettler Toledo. Oiling Out in Crystallization. (Accessed 2023).[3] A detailed guide on the thermodynamics of Liquid-Liquid Phase Separation. Link
- Anderson, N. G.Practical Process Research & Development. Academic Press. (Standard text on salt selection and solvent choices for scale-up).
-
Common Organic Chemistry. Trituration Solvent Systems. (Accessed 2023).[3] A practical list of solvent pairs for inducing crystallization from oils. Link
-
University of Rochester. Tips for Flash Column Chromatography. (Accessed 2023).[3] Protocols for deactivating silica with triethylamine for basic heterocycles. Link
-
BenchChem. Purification of Polar Pyrimidine Derivatives. (Accessed 2023).[3] Specific protocols for handling polar/basic pyrimidine intermediates. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Lipophilic Pyrimidine Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by lipophilic pyrimidine derivatives. As a Senior Application Scientist, I understand that the journey from crude reaction mixture to a highly pure, well-characterized compound is often fraught with obstacles. This guide is designed to be your go-to resource, providing not just protocols, but the underlying scientific principles and field-tested insights to empower you to solve even the most stubborn purification problems.
Lipophilic pyrimidine derivatives, a cornerstone of many medicinal chemistry programs, often exhibit poor aqueous solubility and a high affinity for non-polar stationary phases, making their purification a non-trivial task. This guide is structured to anticipate the questions and hurdles you may encounter, offering a logical progression from foundational concepts to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - The Foundations of Success
This section addresses the fundamental questions that form the bedrock of a successful purification strategy for lipophilic pyrimidine derivatives.
Q1: My lipophilic pyrimidine derivative is showing poor solubility in common chromatography solvents. What should I do?
A1: This is a common challenge. The principle of "like dissolves like" is paramount here.[1] For highly lipophilic compounds, you may need to employ less polar solvents or solvent mixtures for initial dissolution.
-
Initial Screening: Start by testing solubility in a range of solvents from non-polar (e.g., hexanes, heptane) to moderately polar (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF)).[1][2]
-
Stronger Solvents: For particularly insoluble compounds, consider solvents like THF or even small amounts of chlorinated solvents like DCM, which can be effective but require careful handling and removal.
-
Co-solvent Systems: Employing a co-solvent system can be highly effective. For instance, dissolving your compound in a small amount of a strong solvent like DCM or THF and then diluting with a less polar solvent like hexanes is a common practice for loading onto a silica gel column.[3]
-
Temperature: Gently warming the solvent can sometimes improve solubility, but be cautious of potential compound degradation.
Q2: How do I choose between normal-phase and reversed-phase chromatography for my lipophilic pyrimidine derivative?
A2: The choice depends on the polarity of your compound and the impurities you need to remove.
-
Normal-Phase Chromatography (NPC): This is often the first choice for lipophilic compounds. It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase. Since your compound is lipophilic, it will have weaker interactions with the stationary phase and elute faster with a non-polar mobile phase. Increasing the polarity of the mobile phase will then elute your compound. This method is advantageous because organic solvents are often easier and more cost-effective to remove post-purification.
-
Reversed-Phase Chromatography (RPC): This employs a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[4] For very lipophilic compounds, you may need a high percentage of organic solvent in your mobile phase to elute your compound from the column.[4] RPC is particularly powerful for separating compounds with subtle differences in hydrophobicity.
Q3: What is "oiling out" during crystallization and how can I prevent it with my lipophilic pyrimidine derivative?
A3: "Oiling out" is the separation of your compound from the solution as a liquid phase rather than a solid crystal lattice. This is common for lipophilic compounds, especially in the presence of impurities.[5]
-
Causes: It often occurs when a solution is too concentrated or cooled too quickly.[6]
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[6]
-
Solvent System: The choice of solvent is critical. The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature.[6] Experiment with different solvent systems, including two-solvent systems (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not).[6]
-
Vapor Diffusion: This is a gentle crystallization technique where you dissolve your compound in a "good" solvent in an open vial, which is then placed in a sealed container with a "poor" solvent. The slow diffusion of the "poor" solvent vapor into the "good" solvent gradually induces crystallization.[5]
-
Part 2: Troubleshooting Guide - Tackling In-Lab Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification process.
Flash Chromatography (Normal-Phase)
Q: My lipophilic pyrimidine derivative is streaking badly on the silica gel column. What's causing this and how can I fix it?
A: Streaking or peak tailing on a silica gel column is often due to undesirable interactions between your compound and the stationary phase.
-
Acidic Silica: Silica gel is inherently acidic and can strongly interact with basic pyrimidine nitrogens, leading to tailing.
-
Solution: Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[2]
-
-
Inappropriate Solvent System: If the mobile phase is too weak (not polar enough), the compound may move very slowly and spread out.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]
-
-
Column Overload: Loading too much crude material can saturate the stationary phase, leading to poor peak shape.[5]
-
Solution: Reduce the amount of sample loaded onto the column.[5]
-
Q: My compound is inseparable from a non-polar impurity. What are my options?
A: This is a classic purification challenge.
-
Optimize Mobile Phase: Small changes in the solvent system can have a significant impact on selectivity. Try switching one of the solvents in your mobile phase. For example, if you are using hexane/ethyl acetate, try switching to hexane/ether or DCM/methanol.[2]
-
Change Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica.
-
Orthogonal Purification: If chromatography is not providing the desired separation, consider a different purification technique. Crystallization, if a suitable solvent system can be found, is an excellent method for removing impurities with different solubility profiles.[6][7]
Preparative HPLC (Reversed-Phase)
Q: My lipophilic pyrimidine derivative won't elute from the C18 column, even with a high percentage of organic solvent. What can I do?
A: This indicates a very strong hydrophobic interaction between your compound and the stationary phase.
-
Stronger Organic Modifier: If you are using methanol, switch to acetonitrile or THF, which are stronger organic modifiers in reversed-phase chromatography.[8]
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60°C) can decrease the viscosity of the mobile phase and reduce hydrophobic interactions, often leading to sharper peaks and earlier elution.[9]
-
Change Stationary Phase: Consider a stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a polar-embedded phase, which will have weaker hydrophobic interactions.[5]
Q: I'm observing poor peak shape (broadening) in my preparative HPLC run. How can I improve it?
A: Broad peaks in preparative HPLC can be due to several factors.
-
Secondary Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with basic moieties on your pyrimidine ring.
-
Solution: Ensure you are using an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) in your mobile phase (typically 0.1%).[9]
-
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Perform a loading study on an analytical column first to determine the maximum sample load before significant loss of resolution.[10]
-
-
Slow Desorption Kinetics: Lipophilic compounds can be slow to desorb from the stationary phase.
-
Solution: As mentioned previously, increasing the column temperature can improve the kinetics of mass transfer and lead to sharper peaks.[9]
-
Part 3: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography of a Lipophilic Pyrimidine Derivative
This protocol outlines a general procedure for purifying a lipophilic pyrimidine derivative using flash chromatography.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to identify a suitable mobile phase. The ideal solvent system will give your target compound a retention factor (Rf) of 0.2-0.4 and show good separation from impurities.[5] Common systems for lipophilic compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[2]
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder. This is known as "dry loading" and often results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation: Solvent Selection Guide for Chromatography
| Chromatography Mode | Stationary Phase | Common Mobile Phases for Lipophilic Pyrimidines | Elution Strength Increase |
| Normal-Phase | Silica Gel, Alumina | Hexanes/Ethyl Acetate, Hexanes/Ether, DCM/Methanol | Increasing the proportion of the more polar solvent[8] |
| Reversed-Phase | C18, C8 | Water/Acetonitrile (+0.1% TFA/FA), Water/Methanol (+0.1% TFA/FA) | Increasing the proportion of the organic solvent[8] |
Part 4: Visualizing Workflows
Diagram 1: Decision Tree for Purification Method Selection
This diagram provides a logical pathway for choosing the most appropriate initial purification strategy for your lipophilic pyrimidine derivative.
Sources
- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cms.mz-at.de [cms.mz-at.de]
Optimizing temperature for SNAr reactions with 4-chloropyrimidines
Topic: Temperature & Reaction Control for Nucleophilic Aromatic Substitution (SNAr)
Doc ID: PYR-OPT-4CL-001 | Status: Active | Level: Advanced
Module 1: Diagnostic Workflow (Visual)
Figure 1: Temperature & Condition Selection Logic. Use this decision tree to determine the starting parameters for your specific substrate/nucleophile pair.
Caption: Decision matrix for selecting initial reaction temperature and solvent based on substrate activation and nucleophile sterics.
Module 2: Critical Parameters & Causality
The Temperature-Solvent Nexus
Temperature cannot be optimized in isolation. In SNAr reactions of 4-chloropyrimidines, the solvent dictates the effective reaction temperature and the activation energy (
-
Polar Aprotic (DMSO, DMF, NMP): These solvents solvate cations well but leave the nucleophilic anion "naked" and highly reactive.[1]
-
Protic Solvents (EtOH, iPrOH, n-BuOH): These form hydrogen bonds with the nucleophile, stabilizing it and reducing its ground-state energy.
-
Impact: Higher temperatures (reflux) are often required to break H-bonds and cross the activation barrier.
-
Benefit: Cleaner profiles; product often precipitates upon cooling.
-
Regioselectivity in 2,4-Dichloropyrimidines
When optimizing for 2,4-dichloropyrimidine, temperature is the primary switch for regiocontrol.
-
C4 Position: The C4 carbon is more electron-deficient (para-like to N1) and is the kinetic site of attack.
-
Low Temp (<25°C): Favors C4 substitution exclusively.
-
High Temp (>80°C): Erodes selectivity, leading to C2/C4 mixtures or bis-substitution (2,4-diamino products).
-
Module 3: Troubleshooting Guides (FAQ Format)
Scenario A: "My reaction stalls at 50-60% conversion."
Diagnosis: This plateau often indicates equilibrium issues (reversible addition) or catalyst deactivation, rather than simple thermal insufficiency.
Corrective Actions:
-
Check HCl Scavenging: As the amine attacks, HCl is generated. If the amine is the base, 50% conversion means the remaining amine is protonated (unreactive).
-
Fix: Add an inorganic base (K2CO3, DIPEA) or use excess amine (2.5 eq).
-
-
The "Melt" Approach: If solubility is poor in EtOH at reflux, do not just increase T.
-
Fix: Switch to a "neat" melt or high-concentration reaction. Combine reagents with minimal solvent and heat to 100-120°C. This maximizes collision frequency.
-
-
Microwave Pulse:
-
Protocol: Transfer to a microwave vial. Heat at 140°C for 10 minutes. 4-chloropyrimidines are thermally stable enough for short bursts, which often push stalled reactions to completion by overcoming high
barriers associated with sterically hindered amines [1].
-
Scenario B: "I am seeing hydrolysis (4-hydroxypyrimidine) instead of product."
Diagnosis: Hydrolysis is a competitive SNAr reaction where water acts as the nucleophile. This is exponentially favored at high temperatures, especially in basic media.
Corrective Actions:
-
Dry Your Solvents: Hygroscopic solvents (DMSO, DMF) are common culprits. Use anhydrous grades.
-
Lower the Temperature: Hydrolysis generally has a higher activation energy than aminolysis.
-
Fix: Reduce T by 20°C and extend reaction time.
-
-
Change the Base: Strong hydroxide bases (NaOH) promote hydrolysis.
-
Fix: Switch to non-nucleophilic bases like Cs2CO3 or organic bases (Et3N).
-
Scenario C: "I'm getting the C2 isomer or a mixture (2,4-dichloropyrimidine)."
Diagnosis: Loss of kinetic control. You are likely heating too fast or using conditions that stabilize the C2-transition state.
Corrective Actions:
-
Cryogenic Start:
-
Protocol: Dissolve 2,4-dichloropyrimidine in THF. Cool to -78°C or 0°C. Add the nucleophile slowly. Allow to warm to RT only after addition is complete [2].
-
-
Stoichiometry Control: Ensure strictly 1.0 equivalent of nucleophile is used. Excess leads to bis-substitution.
-
Avoid H-Bonding Solvents: Some studies suggest that specific solvents/additives can direct C2 attack via H-bonding networks, though C4 is standard. Stick to non-polar solvents (DCM, THF) at low T to enforce C4 selectivity [3].
Module 4: Standardized Experimental Protocols
Protocol A: Thermal SNAr (Standard)
Best for: Primary amines, non-hindered substrates.
-
Setup: To a 20 mL vial, add 4-chloropyrimidine (1.0 mmol, 1.0 eq) and 2-propanol (3.0 mL).
-
Addition: Add amine nucleophile (1.1 mmol, 1.1 eq) and DIPEA (1.5 mmol, 1.5 eq).
-
Reaction: Heat to 80°C (block temperature) with stirring for 4–12 hours.
-
Monitoring: Check LCMS.
-
If incomplete: Increase T to 95°C (reflux).
-
-
Workup: Cool to RT. Add water (10 mL). The product usually precipitates. Filter and wash with cold water/hexanes.
Protocol B: Microwave-Assisted (Difficult Substrates)
Best for: Electron-rich anilines, hindered amines, or when thermal degradation is observed.
-
Setup: In a microwave-dedicated vial (0.5–2.0 mL), dissolve 4-chloropyrimidine (0.5 mmol) in EtOH or NMP (1.5 mL).
-
Reaction: Irradiate at 130°C for 15 minutes (High Absorption setting).
-
Note: Microwave heating minimizes the time the substrate spends in the "decomposition window" compared to conventional heating [4].
Module 5: Data Summary
Table 1: Comparative Kinetics of 4-Chloropyrimidine SNAr (Simulated Representative Data)
| Solvent | Temperature | Nucleophile (1.0 eq) | Time to 90% Conv. | Major Side Product |
| Ethanol | 78°C (Reflux) | Benzylamine | 2.5 h | None |
| Ethanol | 25°C (RT) | Benzylamine | >24 h | Unreacted SM |
| DMSO | 80°C | Aniline (weak nuc) | 4.0 h | None |
| DMSO | 140°C | Aniline | 0.5 h | Decomposition / Hydrolysis |
| THF | 0°C | Morpholine | 1.0 h | None (Kinetic Control) |
Module 6: Mechanistic Visualization
Figure 2: Regioselectivity Logic in 2,4-Dichloropyrimidine. Why C4 is favored kinetically over C2.
Caption: C4 attack is favored due to better resonance stabilization of the Meisenheimer complex (para-quinoidal form).
References
-
Microwave-Assisted Synthesis: Bagley, M. C., et al. "Microwave-assisted synthesis of pyrimidines." Molecular Diversity, 2010.
-
Regioselectivity Mechanisms: Luo, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."[3] WuXi AppTec QM Magic Class, Chapter 48.
- Solvent Effects: Bunnett, J. F., et al. "Kinetics of reactions of 4-substituted-2-chloropyrimidines." Journal of the American Chemical Society.
-
Green Chemistry Approaches: Isbrandt, E. S., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry, 2021.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. par.nsf.gov [par.nsf.gov]
Technical Guide: Handling & Stabilization of 4-Chloropyrimidine Reagents
From: Dr. A. Vance, Senior Application Scientist To: R&D Teams, Process Chemistry Groups Subject: Critical Handling Protocols for Moisture-Sensitive 4-Chloropyrimidines
Executive Summary & Scientific Rationale
4-chloropyrimidines are ubiquitous scaffolds in drug discovery, yet they are frequently mishandled due to a misunderstanding of their decomposition kinetics. Unlike simple alkyl halides, these reagents undergo autocatalytic hydrolysis .
The Core Threat:
The carbon-chlorine bond at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (
Why this matters: The released HCl protonates the pyrimidine ring nitrogens. A protonated pyrimidine ring is significantly more electron-deficient, lowering the activation energy for further nucleophilic attack. Consequently, a small amount of moisture initiates a runaway decomposition cycle that degrades purity rapidly, even in a "sealed" bottle.
Mechanism of Autocatalytic Decomposition
Figure 1: The autocatalytic cycle of 4-chloropyrimidine hydrolysis. Note the red dashed line indicating how the byproduct (HCl) accelerates the degradation of the remaining starting material.
Storage & Stability Protocols
Q: My bottle of 4-chloropyrimidine has a white crust around the cap. Is it usable?
A: The "crust" is likely the hydrolysis product (4-hydroxypyrimidine) or amine hydrochloride salts if stored near amines.
-
Verdict: If the bulk solid is free-flowing and off-white/yellow, it may be salvageable. If the solid has clumped into a hard mass, the autocatalytic cycle has likely compromised the bulk.
-
Action: Perform a quantitative NMR (qNMR) or LCMS check. If purity is <90%, recrystallize immediately or discard.
Q: What is the optimal storage hierarchy?
Store these reagents based on their half-life requirements.
| Storage Method | Estimated Shelf Life | Best For |
| Glovebox (N₂/Ar) | > 12 Months | Long-term archives; hygroscopic variants. |
| Desiccator @ -20°C | 3 - 6 Months | Active working stocks. Must warm to RT before opening.[1] |
| Parafilm-sealed @ 4°C | < 1 Month | Immediate use only. High risk of hydrolysis.[1] |
Handling & Synthesis Guidelines
Q: Can I weigh this out on the open bench?
A: For rapid weighing (< 2 minutes) in a low-humidity environment (<40% RH), yes. However, for strictly anhydrous reactions or scale-up (>1g), you must break the exposure chain.
Protocol: The "Inert-Blanket" Weighing Technique
-
Flush a tared vial with Nitrogen/Argon.
-
Quickly transfer the solid.
-
Immediately cap and purge the headspace for 30 seconds.
-
Critical: Do not return unused powder from the weighing boat to the stock bottle. This introduces moisture to the bulk supply.
Q: My reaction yields are inconsistent (30% - 80%). What is the variable?
A: The variable is likely the water content in your solvent or base. 4-chloropyrimidines are fierce competitors for nucleophiles. If your solvent has 500ppm water, the water will out-compete your amine/alkoxide nucleophile because of the lower steric hindrance.
Standardized Reaction Workflow
Figure 2: Decision tree for handling moisture-sensitive pyrimidines to ensure reproducibility.
Pro-Tip: Always add a non-nucleophilic base (e.g., DIPEA,
Troubleshooting & Quality Control
Q: I see a new peak in my LCMS at [M-18] or [M-17]. What is it?
A: This is the signature of hydrolysis.
-
Mass Shift: Chlorine (
mass ~35) is replaced by Hydroxyl (OH mass ~17). The net loss is roughly 18 amu (depending on ionization). -
Appearance: The hydroxy-pyrimidine is significantly more polar. In Reverse Phase (C18) chromatography, it will elute much earlier (near the solvent front) compared to the lipophilic chloro-starting material.
Q: How do I purify the starting material if it has degraded?
Do not attempt column chromatography on silica for the starting material; the acidity of silica can induce further hydrolysis.
Recommended Purification Protocol:
-
Dissolution: Dissolve the crude solid in a non-polar solvent (DCM or Hexanes/EtOAc mix). The 4-hydroxypyrimidine impurity is highly polar and often insoluble in these mixtures.
-
Filtration: Filter off the insoluble white solid (the impurity).
-
Wash: Wash the filtrate quickly with cold saturated
(to remove HCl). -
Dry: Dry over
and concentrate.
Q: Can I reverse the hydrolysis?
A: Yes, in high-value scenarios. Refluxing the hydrolyzed material in neat Phosphorus Oxychloride (
References
-
Large-Scale Chlorination Protocols: Wang, T., et al.[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2011.
-
Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."[3]
-
Mechanistic Insight (Selective Hydrolysis): Dunn, A. D., et al. "Highly Selective Hydrolysis of Chloropyrimidines..." Journal of Organic Chemistry.
-
General Pyrimidine Chemistry: Brown, D. J. "The Pyrimidines."[4][5][6][7] Wiley Online Library. (Standard Reference Text).
Sources
- 1. physicsforums.com [physicsforums.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Technical Characterization Guide: 1H NMR Analysis of 4-Chloro-6-(3-phenylpropyl)pyrimidine
Executive Summary
4-Chloro-6-(3-phenylpropyl)pyrimidine represents a critical "scaffold intermediate" in the synthesis of heterobicyclic drugs, particularly for kinase inhibitors (e.g., EGFR or JAK pathways) and GPCR ligands. Its value lies in its asymmetry: the C4-chlorine atom remains a reactive handle for nucleophilic aromatic substitution (
This guide provides a definitive 1H NMR characterization protocol. Unlike generic spectral lists, this document focuses on comparative analysis —enabling you to distinguish the target mono-substituted product from common reaction artifacts (starting materials and bis-substituted byproducts) during synthesis.
Strategic Context: The Synthesis-Analysis Loop
To understand the NMR profile, we must understand the chemical environment. This molecule is typically synthesized via a Negishi coupling (using organozinc reagents) or a Kumada coupling starting from 4,6-dichloropyrimidine.
The primary challenge in this synthesis is regio-control and stoichiometry .
-
Target: Mono-substitution at C6.
-
Impurity A: Unreacted Starting Material (4,6-Dichloropyrimidine).
-
Impurity B: Bis-substitution (4,6-di(3-phenylpropyl)pyrimidine).
The NMR protocol below is designed specifically to quantify these three species in a crude mixture.
Visualization: Synthesis & Impurity Pathway
The following diagram maps the chemical space we are analyzing.
Figure 1: Reaction pathway showing the origin of the critical impurities distinguished by this NMR guide.
Structural Analysis & Shift Prediction
Before viewing the data, we must establish the causality of the chemical shifts. The molecule has three distinct magnetic environments:
-
The Pyrimidine Core (Deshielded Region):
-
H2 (Proton between N atoms): This proton experiences extreme deshielding due to the electronegativity of the two flanking nitrogen atoms. It is the most downfield signal.
-
H5 (Proton between Cl and Alkyl): This proton is shielded relative to H2 but deshielded relative to benzene. The substitution of one Chlorine (in the SM) with an alkyl group (in the Product) causes a slight upfield shift and a change in coupling constants if high-resolution splitting is observed.
-
-
The Phenyl Ring (Aromatic Region):
-
Standard multiplet pattern (~7.1 – 7.3 ppm). This serves as a reliable integration standard (5 protons).
-
-
The Propyl Linker (Aliphatic Region):
- -CH2 (C6-linked): Deshielded by the electron-deficient pyrimidine ring.
- -CH2 (Phenyl-linked): Deshielded by the phenyl ring, but slightly less than the pyrimidine side.
- -CH2 (Middle): The most shielded, appearing as a quintet.
Comparative Performance Guide
The following table contrasts the Target Product with its primary "competitors" in the reaction vessel. Use these values to assess reaction completion and purity.
Solvent:
| Feature | Target Product (Mono-sub) | Starting Material (4,6-Dichloro) | Bis-Impurity (Disubstituted) | Differentiation Logic |
| H2 (Pyrim) | ~8.85 ppm (s, 1H) | ~8.82 ppm (s, 1H) | ~9.05 ppm (s, 1H) | H2 shifts downfield in the Bis-product due to loss of the electron-withdrawing Cl. |
| H5 (Pyrim) | ~7.25 ppm (s, 1H) | ~7.46 ppm (s, 1H) | ~7.05 ppm (s, 1H) | Critical Indicator: H5 moves upfield as Cl is replaced by alkyl groups. |
| Aromatic (Ph) | 7.15–7.35 (m, 5H) | Absent | 7.15–7.35 (m, 10H) | Presence confirms alkylation; Integration vs H2 determines Mono vs Bis. |
| ~2.78 ppm (t, 2H) | Absent | ~2.75 ppm (t, 4H) | Integration of this triplet vs H2 is 2:1 for Product, 4:1 for Bis. | |
| ~2.68 ppm (t, 2H) | Absent | ~2.68 ppm (t, 4H) | Overlaps significantly; use | |
| ~2.10 ppm (quint, 2H) | Absent | ~2.10 ppm (quint, 4H) | Diagnostic quintet confirms propyl chain integrity. |
Integration Ratios for Purity Calculation
To validate your product, normalize the integral of H2 (Pyrimidine) to 1.0 .
-
If Pure: The Phenyl multiplet should integrate to 5.0 .
-
If Bis-Impurity present: The Phenyl multiplet will integrate >5.0 relative to the pyrimidine signal.
-
If SM present: You will see a small singlet at 7.46 ppm (SM H5) that does not correlate with the alkyl chains.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the crude or purified solid.
-
Solvent: Use 0.6 mL of
(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane).-
Why TMS? The pyrimidine protons are sensitive to concentration and temperature. TMS provides an internal anchor at 0.00 ppm.[1]
-
-
Filtration: If the sample contains inorganic salts (ZnBr2 residues from Negishi coupling), filter the solution through a small plug of glass wool into the NMR tube. Paramagnetic salts can broaden peaks and ruin the splitting patterns.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Pyrimidine protons (H2) often have long T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the H2 signal, leading to false calculations of bis-impurity levels.
-
-
Scans: 16 scans are sufficient for >10 mg; use 64 scans for <2 mg.
Step 3: Processing & Phasing
-
Reference: Calibrate TMS to 0.00 ppm.
-
Phase Correction: Ensure the base of the large H2 singlet is flat. Poor phasing here distorts the integration of the aromatic region.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the aliphatic region (2.0–3.0 ppm).
Workflow Logic Diagram
This flowchart guides the decision-making process during spectral analysis.
Figure 2: Logical workflow for interpreting the NMR spectrum and assessing purity.
Troubleshooting & Expert Insights
-
Issue: Broadening of Pyrimidine Peaks.
-
Cause: If the H2 or H5 peaks appear broad, your sample likely contains residual paramagnetic metal catalysts (Pd or Zn).
-
Solution: Wash the NMR sample with a drop of
saturated with EDTA, shake, and re-run.
-
-
Issue: Water Peak Interference.
-
Context: Water in
appears around 1.56 ppm. This is safely upfield of your -CH2 quintet (~2.10 ppm) and will not interfere with integration.
-
-
Issue: Missing H5 Peak.
-
Cause: If H2 is present but H5 is missing or buried, check the aromatic region (7.1–7.4 ppm). The H5 singlet can sometimes overlap perfectly with the phenyl multiplet.
-
Validation: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. The carbon attached to H5 will be distinct from the phenyl carbons, allowing you to "see" the proton indirectly.
-
References
-
National Institute of Standards and Technology (NIST). 4,6-Dichloropyrimidine Mass Spectrum and Data.[2] NIST Chemistry WebBook.[2][3] Available at: [Link]
-
PubChem. Compound Summary: 4,6-Dichloropyrimidine.[4][5] National Library of Medicine. Available at: [Link]
-
Chemistry Steps. 1H NMR Chemical Shift Values Table. (Reference for general alkyl/aromatic shifts). Available at: [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
Spectroscopic Characterization of Chloropyrimidines: A Comparative IR Guide
Executive Summary
Chloropyrimidines are linchpin intermediates in the synthesis of bioactive heterocycles, particularly kinase inhibitors and antivirals. In a drug development context, the rapid validation of the chloropyrimidine moiety—specifically distinguishing it from non-halogenated byproducts or hydrolysis products (hydroxypyrimidines)—is a critical quality gate.
This guide provides an objective technical comparison of the Infrared (IR) spectral signatures of chloropyrimidines against their non-halogenated analogs. It synthesizes experimental data with mechanistic insights, offering a self-validating protocol for researchers to confirm the integrity of the C-Cl bond on the diazine ring.
Part 1: Mechanistic Framework & Spectral Logic
To interpret the IR spectrum of a chloropyrimidine, one must understand how the chlorine atom perturbs the vibrational modes of the pyrimidine ring.
The "Diazine" Effect
The pyrimidine ring (1,3-diazine) is electron-deficient due to the two electronegative nitrogen atoms.
-
Ring Polarization: The N-atoms withdraw electron density, making the ring carbons electropositive.
-
C-Cl Bond Strengthening: When chlorine is attached at the 2- or 4-position, the C-Cl bond is shorter and stronger than in chlorobenzene due to partial double-bond character (resonance contribution from the ring nitrogens).
-
Vibrational Coupling: Unlike aliphatic C-Cl stretches (which are distinct at 600–800 cm⁻¹), the aromatic C-Cl vibration couples strongly with ring deformation modes. This results in diagnostic bands in the 1050–1150 cm⁻¹ region (in-plane bending/stretching) and the 700–800 cm⁻¹ region (out-of-plane).
Diagram 1: Vibrational Logic of Chloropyrimidines
The following diagram illustrates the causal relationship between atomic substitution and spectral shifts.
Caption: Causal flow illustrating how the mass and electronic properties of chlorine generate diagnostic IR signals in pyrimidine scaffolds.
Part 2: Comparative Peak Analysis
The following data compares the spectral signature of the target molecule (2-Chloropyrimidine) against the unsubstituted scaffold and a common byproduct (2-Hydroxypyrimidine/Pyrimidin-2-one).
Table 1: Diagnostic IR Bands ( )[1]
| Vibrational Mode | Pyrimidine (Reference) | 2-Chloropyrimidine (Target) | 2-Hydroxypyrimidine (Byproduct) | Mechanistic Note |
| C-H Stretch (Ar) | 3000–3100 (w) | 3000–3100 (w) | 2800–3100 (Broad) | Hydrolysis leads to H-bonding broadening. |
| Ring Breathing | ~990 (vs) | ~995 (m) | ~1000 (m) | Ring symmetry is broken by Cl, reducing breathing intensity. |
| Ring Skeletal (C=N) | 1570, 1400 (s) | 1560–1580 (s) | 1650–1680 (vs) | The byproduct shows a C=O (amide-like) character due to tautomerism. |
| C-Cl / C-O Stretch | Absent | 1060–1080 (s) | 1200–1250 (s) | CRITICAL: The 1070 region is the primary confirmation of Cl presence. |
| Low Freq. Bend | Absent | 740–800 (s) | ~600 (broad) | C-Cl deformation vs. N-H wagging. |
(Key: s = strong, m = medium, w = weak, vs = very strong)
Data Interpretation[1][2][3][4][5][6][7]
-
The "False Positive" Trap: Do not rely solely on the ring stretches (1560 cm⁻¹). Both the starting material and product have these.
-
The "Success" Signal: The appearance of a sharp, intense band at 1060–1080 cm⁻¹ (assigned to C-Cl in-plane vibration coupled with the ring) is the primary indicator of successful chlorination.
-
The "Failure" Signal: If the reaction hydrolyzes, you will see a broad O-H/N-H stretch region (3000–2500 cm⁻¹) and a shift of the ring band to >1650 cm⁻¹ (carbonyl character of the pyrimidone tautomer).
Part 3: Experimental Validation Protocols
To ensure data integrity, the choice of sampling technique is paramount. Chloropyrimidines are often crystalline solids.
Protocol A: Sampling Methodology (ATR vs. Transmission)
Recommendation: Use Transmission IR (KBr Pellet) for initial structural characterization. Use ATR (Diamond) for routine process monitoring, with caveats.
| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Verdict |
| Spectral Range | Cutoff ~525–650 cm⁻¹ | Cutoff ~400 cm⁻¹ | KBr wins for observing low-frequency C-Cl bends. |
| Sample Prep | None (Press solid) | Grinding required | ATR wins for speed/throughput. |
| Pathlength | Fixed (Surface only) | Variable | ATR is more reproducible for semi-quantitation. |
Protocol B: The "Isomer Differentiation" Workflow
Distinguishing 2-chloropyrimidine from 4-chloropyrimidine requires analyzing the "Fingerprint Region" (1500–500 cm⁻¹).
-
Prepare Sample: Grind 2 mg of sample with 200 mg dry KBr. Press at 8 tons for 2 minutes.
-
Acquire Spectrum: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
-
Analyze Symmetry:
-
2-Chloropyrimidine (C2v symmetry): Simpler spectrum, fewer bands in the fingerprint region.
-
4-Chloropyrimidine (Cs symmetry): Lower symmetry results in more IR-active bands, particularly splitting of the ring breathing modes around 900–1000 cm⁻¹.
-
Part 4: Comparative Technology Assessment
When should you use IR versus other analytical techniques for chloropyrimidines?
Diagram 2: Analytical Decision Matrix
Caption: Decision tree for selecting the optimal analytical technique based on the specific structural question regarding chloropyrimidines.
Comparison with Raman Spectroscopy
While IR is excellent for the polar C-Cl bond, Raman spectroscopy is often superior for analyzing the pyrimidine ring itself.
-
IR: C-Cl stretch is Strong (large dipole change).
-
Raman: C-Cl stretch is Weak ; Ring Breathing (~990 cm⁻¹) is Very Strong .
-
Application: If you are monitoring the substitution of the ring (e.g.,
reaction where Cl is replaced by an amine), Raman is useful to watch the ring breathing mode shift, while IR is useful to watch the disappearance of the C-Cl band at 1070 cm⁻¹.
References
-
NIST Mass Spectrometry Data Center. (2023). Pyrimidine, 2-chloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] National Institute of Standards and Technology.[1][3][4][5] [Link]
- Beresford, G. L., et al. (2020). Vibrational Analysis of Halogenated Pyrimidines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
SDBS. (2023).[6] Spectral Database for Organic Compounds, SDBS.[6] National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link] (General reference for C-Cl stretch assignments).
Sources
Optimizing Spatial Reach: A Comparative Validation of 3-Phenylpropyl Moieties in Pyrimidine Scaffolds
Executive Summary
In medicinal chemistry, the pyrimidine scaffold acts as a privileged structure, frequently utilized in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands. A critical determinant of biological activity in these systems is the "linker length" connecting the pyrimidine core to distal hydrophobic features.
This guide objectively compares the 3-phenylpropyl (
Part 1: The Structural Hypothesis & Comparative Analysis
The primary objective of incorporating a phenylalkyl chain is to extend the pharmacophore from the solvent-exposed pyrimidine hinge-binder into a hydrophobic interior.
1.1 Comparative Performance Matrix
The following table summarizes the physicochemical and biological performance of the 3-phenylpropyl chain relative to its alternatives. Data is synthesized from general Structure-Activity Relationship (SAR) trends in kinase and GPCR optimization.
| Feature | 2-Phenylethyl ( | 3-Phenylpropyl ( | 4-Phenylbutyl ( |
| Spatial Reach | Short (3.5 Å): Often fails to penetrate deep hydrophobic pockets (e.g., Gatekeeper residues). | Optimal (4.8 Å): Sufficient length to traverse the "gatekeeper" without steric clash. | Long (>6.0 Å): Extends beyond the pocket; distal ring often exposed to solvent. |
| Entropic Penalty | Low: Rigid, pre-organized. | Moderate: Balances rotational freedom with binding enthalpy. | High: "Floppy" chain requires significant energy to freeze into bioactive conformation. |
| Binding Affinity ( | Moderate: Good for shallow pockets, but lacks deep | High: Maximizes | Variable: Often lower due to entropic cost, despite potential contacts. |
| Metabolic Stability | High: Resistant to oxidation. | Moderate: Benzylic oxidation is possible; often blocked by fluorination. | Low: High liability for oxidative metabolism (CYP450) on the alkyl chain. |
1.2 The "Goldilocks" Mechanism
-
Why
Fails: In many kinase targets (e.g., EGFR T790M mutants), the distance between the hinge region (where pyrimidine binds) and the hydrophobic back pocket is approximately 4–5 Å. The ethyl linker is structurally too short, causing the terminal phenyl ring to clash with the gatekeeper residue rather than wrapping around it. -
Why
Succeeds: The propyl linker allows the terminal phenyl ring to adopt a "folded" conformation. This enables specific -stacking interactions with residues like Phe723 (in EGFR) or Trp residues in GPCRs, which stabilizes the complex significantly more than the hydrophobic effect alone.
Part 2: Experimental Validation Protocols
To validate the superiority of the 3-phenylpropyl scaffold in your specific target, you must employ a self-validating system combining synthesis, biochemical assay, and computational modeling.
2.1 Synthesis: The Sonogashira-Hydrogenation Route
Rationale: Unlike nucleophilic substitution (which is prone to side reactions), this route allows precise control over chain length and introduces the carbon skeleton efficiently.
Step-by-Step Protocol:
-
Coupling: React 4-chloropyrimidine (or 2-chloro analog) with 3-phenyl-1-propyne (for the propyl target) using Sonogashira conditions.
-
Reagents:
(5 mol%), CuI (2 mol%), , THF, , 4h. -
Control: Use phenylacetylene for
analog (post-reduction) and 4-phenyl-1-butyne for .
-
-
Reduction: Hydrogenate the alkyne linker to an alkane.
-
Reagents:
(1 atm), 10% Pd/C, MeOH, RT, 2h. -
Validation: Monitor disappearance of alkyne stretch (
) via IR or carbon signal via NMR.
-
-
Purification: Flash column chromatography (Hexane:EtOAc).
2.2 Biochemical Assay: FRET-Based Kinase Inhibition
Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a direct readout of binding affinity (
Protocol:
-
Preparation: Dilute Pyrimidine-Propyl analogs in 100% DMSO (10 mM stock).
-
Incubation: Mix kinase (e.g., EGFR-WT, 5 nM) with peptide substrate (2
) and ATP ( concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM ). -
Dosing: Add compounds (1 nM – 10
) using an acoustic dispenser (Echo 550) to ensure precise volume transfer. -
Readout: After 60 min, add EDTA-containing detection reagent. Measure signal ratio (665 nm / 620 nm) on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. A shift in
from >1 ( ) to <100 nM ( ) confirms the "reach" hypothesis.
Part 3: Visualization & Logic
3.1 Optimization Workflow
The following diagram illustrates the iterative cycle required to validate the linker length, moving from computational design to biological confirmation.
Caption: Iterative SAR cycle for validating linker length. Note the feedback loop from Analysis to Design.
3.2 Binding Mode Mechanism
This diagram visualizes why the 3-phenylpropyl chain outperforms homologs in a typical hydrophobic pocket (e.g., Kinase Back Pocket).
Caption: Spatial logic of linker length. The n=3 propyl linker bridges the gap to the hydrophobic pocket.
Part 4: References
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. Source: RSC Advances / NIH Context: Demonstrates SAR where linker length and hydrophobic substitution on pyrimidines drive biological selectivity and potency. URL:[Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Source: MDPI (Molecules) Context: Explicit comparison of phenylalkoxy chain lengths (
vs ) showing that subtle changes in length are essential for receptor subtype selectivity. URL:[Link] -
Targeting kinases with anilinopyrimidines: discovery of selective inhibitors. Source: Nature / Scientific Reports Context: Discusses the introduction of linkers between phenyl and pyrimidine nuclei to modulate selectivity profiles in tyrosine kinases.[1] URL:[Link]
-
Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein. Source: MDPI (Pharmaceuticals) Context: Validates the principle that linker length directly impacts tissue uptake, retention, and excretion profiles, supporting the "Goldilocks" hypothesis. URL:[Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Chloro-6-(3-phenylpropyl)pyrimidine
Executive Safety Summary
4-Chloro-6-(3-phenylpropyl)pyrimidine is a reactive heterocyclic intermediate commonly used in the synthesis of pharmaceutical APIs (often kinase inhibitors or GPCR ligands).
The Core Hazard: The molecule features a 4-chloro substituent on a pyrimidine ring.[1][2] This position is highly electrophilic, making the compound susceptible to nucleophilic aromatic substitution (
-
Why this matters: It can react covalently with biological nucleophiles (proteins/DNA), classifying it as a potential skin sensitizer and irritant .
-
Secondary Hazard: The 3-phenylpropyl chain significantly increases lipophilicity (
), enhancing the compound's ability to penetrate the stratum corneum (skin barrier). -
Hydrolysis Risk: Upon contact with moisture, the chlorine atom can hydrolyze, releasing trace Hydrogen Chloride (HCl) gas, which is corrosive to respiratory tissues.
Operational Directive: Treat this compound as a Sensitizing Irritant with high skin absorption potential.
Risk Assessment & PPE Matrix
Do not rely on generic "standard precautions." The combination of reactivity (Cl-leaving group) and lipophilicity requires specific barrier protection.
PPE Selection Logic
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil) | Permeation Dynamics: Chlorinated heterocycles can permeate thin latex or vinyl rapidly.[2] Double gloving creates a sacrificial outer layer. The colored inner glove acts as a breach indicator. |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) Alt: N95/P100 if weighing outside hood | Dust & Hydrolysis: As a solid, static charge can aerosolize particles. If moisture is present, HCl off-gassing is possible. Engineering controls (Hood) are superior to respirators. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Corrosive Potential: Safety glasses are insufficient for reactive intermediates. If the solid contacts the eye, hydrolysis creates localized acid burns. |
| Body Defense | Lab Coat + Tyvek® Sleeves | Wrist Gap Vulnerability: The gap between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap, preventing skin absorption of this lipophilic compound. |
Operational Workflow: Handling Protocols
A. Weighing & Transfer (Solid State)
-
The Hazard: Static electricity often causes pyrimidine powders to "fly," contaminating the balance and user.
-
Protocol:
-
Ionization: Use an anti-static gun or ionizer bar inside the weighing enclosure to neutralize the weigh boat.
-
Containment: Weigh only inside a chemically resistant powder containment hood or a fume hood with a draft shield.
-
Decontamination: Immediately wipe the balance area with a tissue dampened in Ethanol/Acetone (to solubilize the lipophilic compound) followed by a water wipe. Discard wipes as Halogenated Waste .
-
B. Reaction Setup (Solution State)
-
The Hazard: Solubilization increases skin permeation rates by orders of magnitude.
-
Protocol:
-
Solvent Choice: When possible, avoid DMSO or DMF as carriers during initial handling, as they act as skin penetration enhancers, carrying the toxicant into the bloodstream. Use Ethyl Acetate or DCM if chemistry permits.
-
Inert Atmosphere: Purge reaction vessels with Nitrogen/Argon before addition. Moisture exclusion prevents the formation of HCl vapors and degradation of the starting material.
-
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision paths for safe handling and disposal.
Figure 1: Operational safety logic flow.[3] Note the critical control points for static management in solids and solvent selection for liquids.
Emergency Response & Disposal
Spill Management
-
Evacuate: If >5g is spilled outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges (OV/AG) before re-entering.
-
Neutralization: Do not use water initially (generates HCl). Cover with a dry absorbent (Vermiculite or Sand). Scoop into a wide-mouth jar.
-
Final Clean: Wash surface with 5% Sodium Bicarbonate solution to neutralize potential acidic hydrolysis products.
Waste Disposal (Environmental Compliance)
This compound contains Chlorine and a Nitrogenous Heterocycle .
-
Classification: Halogenated Organic Waste .[4]
-
Prohibited: Do NOT mix with non-halogenated solvents (acetone/ethanol waste) unless the entire container is labeled Halogenated. Never dispose of down the drain.
-
Destruction: High-temperature incineration (>1100°C) with scrubber systems is required to manage NOx and HCl emissions [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.
-
PubChem. (2023). Compound Summary: Chloropyrimidines Safety Data. National Library of Medicine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
